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  • Product: Azepane-3-carboxylic acid HCl
  • CAS: 2007916-48-3

Core Science & Biosynthesis

Foundational

synthesis pathways for Azepane-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the Synthesis of Azepane-3-carboxylic acid hydrochloride Abstract The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Azepane-3-carboxylic acid hydrochloride

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its conformational flexibility and ability to explore three-dimensional chemical space. Azepane-3-carboxylic acid, in particular, serves as a crucial building block for the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to access Azepane-3-carboxylic acid hydrochloride, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis of the discussed routes, grounded in authoritative scientific literature.

Introduction: The Significance of the Azepane Scaffold

Saturated N-heterocycles are foundational structures in a vast array of pharmaceuticals and bioactive molecules. While five-membered (pyrrolidine) and six-membered (piperidine) rings are ubiquitous in medicinal chemistry libraries, the seven-membered azepane ring system is comparatively underrepresented.[1] This disparity is not due to a lack of potential utility but rather the synthetic challenges associated with its construction.[2] The increased conformational flexibility of the azepane ring offers unique opportunities for molecular design, allowing for precise vectoral orientation of substituents to optimize interactions with biological targets.

Azepane-3-carboxylic acid hydrochloride is a versatile chiral building block. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations, while the secondary amine allows for further substitution, making it an ideal starting point for library synthesis and lead optimization in drug discovery programs. This guide will explore robust and scalable methods to synthesize this valuable intermediate.

Core Synthetic Strategies for the Azepane Ring

The construction of the azepane core can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of medium-sized rings.[3] This strategy involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst. The resulting unsaturated azepine can then be readily reduced to the saturated azepane scaffold.

Causality and Experimental Choice: The power of RCM lies in its functional group tolerance and predictable reactivity. The key to this approach is the efficient synthesis of a suitable N-protected amino-diene precursor. The choice of catalyst (First, Second, or Third Generation Grubbs catalysts) depends on the steric and electronic nature of the diene and can be optimized to maximize yield and minimize reaction times. Subsequent hydrogenation of the double bond is typically a high-yielding and clean transformation.[3]

RCM_Workflow A Aza-Michael Addition B N-Allylation A->B C Diene Precursor B->C D Ring-Closing Metathesis (RCM) (Grubbs Catalyst) C->D E Unsaturated Azepine D->E F Hydrogenation (e.g., Pd/C, H2) E->F G Saturated Azepane F->G

Caption: General workflow for azepane synthesis using Ring-Closing Metathesis.

This protocol is adapted from established methodologies in the field.[3]

  • Synthesis of the Diene Precursor:

    • To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM. The organic layers are combined, dried over MgSO₄, and concentrated.

    • The resulting secondary amine is dissolved in DCM, and triethylamine (1.5 eq) is added, followed by allyl bromide (1.2 eq). The mixture is stirred at room temperature for 24 hours.

    • After aqueous workup, the crude diene precursor is purified by flash column chromatography.

  • Ring-Closing Metathesis:

    • Dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M).

    • Add Grubbs' Second Generation Catalyst (5 mol%) and heat the mixture to 80 °C for 4 hours under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the unsaturated azepine.

  • Hydrogenation:

    • Dissolve the unsaturated azepine (1.0 eq) in ethanol or methanol (0.1 M).

    • Add Palladium on carbon (10% Pd/C, 10 mol% weight).

    • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12-24 hours.

    • Filter the reaction mixture through Celite®, washing with methanol.

    • Concentrate the filtrate to afford the final saturated azepane product.

Photochemical Dearomative Ring Expansion

A cutting-edge strategy for azepane synthesis involves the photochemical dearomative ring expansion of simple nitroarenes.[1][2] This method leverages the conversion of a nitro group into a singlet nitrene using blue light, which then triggers a skeletal rearrangement of the six-membered aromatic ring into a seven-membered 3H-azepine system. Subsequent hydrogenolysis furnishes the desired azepane.[1]

Causality and Experimental Choice: This approach is exceptionally powerful as it transforms readily available, flat aromatic precursors into complex, three-dimensional saturated heterocycles in just two steps.[1] The choice of a deoxygenating agent, such as P(Oi-Pr)₃, is critical for the in situ generation of the nitrene intermediate from the nitroarene under photochemical conditions. The subsequent hydrogenation and hydrogenolysis steps are robust and typically proceed in high yield.

Photo_Workflow A Substituted Nitroarene B Photochemical Reaction (Blue Light, hν) A->B C Singlet Nitrene Intermediate B->C D Ring Expansion C->D E 3H-Azepine Intermediate D->E F Hydrogenation & Hydrogenolysis E->F G Polysubstituted Azepane F->G

Caption: Pathway from nitroarenes to azepanes via photochemical ring expansion.

This protocol is based on the work of Leonori, Ruffoni, and co-workers.[1]

  • Photochemical Ring Expansion:

    • In a suitable photoreactor vial, combine the substituted nitroarene (1.0 eq), P(Oi-Pr)₃ (20 eq), and Et₂NH (8 eq) in i-PrOH solvent.

    • Irradiate the mixture with blue light (e.g., 427 nm LEDs) at room temperature for 24 hours or until the starting material is consumed (monitored by TLC/GC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the 3H-azepine intermediate.

  • Hydrogenation/Hydrogenolysis:

    • Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M).

    • Add PtO₂ (10 mol%) to the solution.

    • Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours.[3]

    • Filter the reaction mixture through a pad of Celite®, washing thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to afford the final azepane product, which may be purified further if necessary.

Focused Synthesis of Azepane-3-carboxylic acid

While general methods provide access to the azepane core, specific strategies are required to install the carboxylic acid functionality at the C3 position with high fidelity and, ideally, stereocontrol.

Annulation and Fourfold Dihydrogenation Strategy

A highly effective route developed by Christoffers and co-workers utilizes a two-step sequence starting from cyclic α-allyl-β-oxoesters.[4] This method involves an initial ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed fourfold dihydrogenation. This sequence cleverly constructs the azepane ring while simultaneously generating the precursor to the C3-carboxylic acid.

Causality and Experimental Choice: The choice of acrylonitrile in the cross-metathesis step is strategic, as the nitrile group serves as a stable precursor to the carboxylic acid. The one-pot fourfold dihydrogenation is a remarkable transformation that includes the hydrogenation of the C=C double bond and the C≡N triple bond, followed by an intramolecular reductive amination to form the azepane ring stereoselectively.[4] The final ester can then be saponified to the desired carboxylic acid.

Annulation_Workflow A Cyclic α-allyl-β-oxoester B Olefin Cross Metathesis (Acrylonitrile, HG-II Cat.) A->B C Metathesis Product B->C D Fourfold Dihydrogenation (Pd/C, H₂, AcOH) C->D E Annulated Azepane Ester D->E F Ester Saponification (e.g., NaOH) E->F G Azepane-3-carboxylic acid F->G

Caption: Synthesis of Azepane-3-carboxylic acid via an annulation strategy.

This protocol is based on the work of Christoffers, J. et al.[4]

  • Olefin Cross Metathesis:

    • To a solution of the cyclic α-allyl-β-oxoester (1.0 eq) in toluene (0.2 M), add acrylonitrile (4.0 eq).

    • Add Hoveyda-Grubbs 2nd Generation (HG-II) catalyst (2 mol%) in two portions over 24 hours.

    • Heat the reaction mixture to 90 °C and stir for the duration.

    • After cooling, concentrate the mixture and purify by column chromatography to obtain the metathesis product.

  • Fourfold Dihydrogenation:

    • Dissolve the metathesis product (1.0 eq) in a mixture of methanol and acetic acid.

    • Add Palladium on carbon (10% Pd/C) as the catalyst.

    • Pressurize the reaction vessel with hydrogen gas (11 bar) and heat to 80 °C for 24 hours.

    • Cool the reaction, filter the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the azepane ester.

  • Saponification and Hydrochloride Salt Formation:

    • Dissolve the azepane ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Neutralize the reaction mixture carefully with 1M HCl to pH ~7, then acidify further to pH ~1-2.

    • Concentrate the aqueous solution in vacuo or lyophilize to obtain the crude Azepane-3-carboxylic acid hydrochloride. Recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can be performed for further purification.[5]

Comparative Analysis of Synthetic Pathways

The optimal synthetic route to Azepane-3-carboxylic acid hydrochloride depends on several factors including scale, required stereopurity, and available starting materials.

Synthetic Strategy Key Advantages Key Disadvantages Typical Overall Yield Stereocontrol Ref.
Ring-Closing Metathesis High functional group tolerance, versatile for various substitutions.Requires multi-step synthesis of diene precursor; catalyst cost.ModerateCan be achieved with chiral precursors or asymmetric catalysis.[3]
Photochemical Ring Expansion Short route from simple nitroarenes; excellent for poly-substitution.May produce regioisomers depending on substrate; requires photochemical equipment.GoodCan be complex to control; often yields racemic mixtures.[1][2]
Annulation/Dihydrogenation High stereoselectivity in the cyclization step; robust and scalable.Limited to specific annulated structures; requires high-pressure hydrogenation.Good (49-77% for hydrogenation step)Excellent relative stereocontrol (trans configuration typically favored).[4]

Conclusion

The synthesis of Azepane-3-carboxylic acid hydrochloride, a valuable building block for drug discovery, can be accomplished through several innovative and robust synthetic strategies. Classical methods like ring-closing metathesis offer versatility, while modern photochemical ring expansion provides rapid access from simple aromatics. For producing specific stereoisomers, the annulation and dihydrogenation approach stands out for its efficiency and control. The continued development of novel catalytic methods promises to further streamline access to this and other complex azepane derivatives, expanding the available chemical space for medicinal chemists and accelerating the discovery of new therapeutics.

References

  • Hu, W. et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5549–5553. Available at: [Link]

  • Gotor-Fernández, V. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Molecules, 28(15), 5771. Available at: [Link]

  • ResearchGate. (n.d.). Access to annulated azepane structures by a fourfold dihydrogenation strategy. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. Available at: [Link]

  • Ukrainian Chemistry Journal. (2020). SYNTHETIC APPROACHES TO HYDROGENIZED PYRIDYL[b]AZEPINE AND THEIR BENZENELYLATED ANALOGUES. Ukrainian Chemistry Journal, 86(8). Available at: [Link]

  • Aeissen, E. et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2018(20-21), 2530-2537. Available at: [Link]

  • Zimmermann, J. et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1074-1084. Available at: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Mykura, R. et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry, 16, 446–453. Available at: [Link]

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Exploratory

A Technical Guide to the Conformational Analysis of Azepane Ring Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, imparting valuable three-dimensional character to small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, imparting valuable three-dimensional character to small molecules and peptides.[1][2] When incorporated as a constrained amino acid, it offers a powerful tool to modulate the conformational preferences of peptides and peptidomimetics, often leading to enhanced biological activity, selectivity, and metabolic stability.[3][4] However, the inherent flexibility of the seven-membered ring presents a significant analytical challenge.[5][6] This guide provides a comprehensive, in-depth overview of the core experimental and computational methodologies required to rigorously define the conformational landscape of azepane ring amino acids. We will explore the theoretical underpinnings of azepane conformations and detail field-proven protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. The objective is to equip researchers with a robust, integrated workflow for elucidating structure-conformation-activity relationships, thereby accelerating the rational design of novel therapeutics.

The Theoretical Conformational Landscape of Azepanes

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring exists as a dynamic equilibrium of multiple low-energy conformations.[7][8] Understanding this landscape is the first step in any meaningful analysis. The primary conformations belong to two main families: the chair and the boat/twist-boat families.

  • Chair (C) and Twist-Chair (TC): The twist-chair is often the most stable conformation for seven-membered heterocyclic rings like azepane.[7]

  • Boat (B) and Twist-Boat (TB): These conformations are also key players in the equilibrium and can be stabilized by specific substitution patterns or intramolecular interactions.[9][10]

The interconversion between these forms occurs via low-energy pathways, often referred to as pseudorotation. High-level electronic structure calculations have been instrumental in mapping these potential energy surfaces.[7] The presence and position of substituents, including the amino and carboxylic acid groups, as well as other functionalizations, can significantly bias the equilibrium toward a single dominant conformation.[11][12] This conformational locking is a key strategy in drug design.

TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Transition State) TC->C Low Barrier TB Twist-Boat (TB) (Local Minimum) TC->TB Pseudorotation C->TC B Boat (B) (Higher Energy) C->B Higher Barrier TB->TC TB->B Low Barrier B->TB

Caption: Pseudorotation pathway of the azepane ring.

Experimental Elucidation: From Solution to Solid State

A multi-pronged experimental approach is essential to confidently assign the conformation of an azepane amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing an averaged picture of the conformational equilibrium.[5][13]

2.1.1 Theoretical Basis: Key NMR Parameters

  • ³J Coupling Constants and the Karplus Equation: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the two protons.[14] This relationship is described by the Karplus equation: ³J = Acos²φ + Bcosφ + C.[15] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, one can estimate the dihedral angles around the azepane ring and thus deduce its conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that occurs between protons that are close in proximity (typically < 5 Å), regardless of their bonding connectivity.[16] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that reveal these spatial relationships.[17][18] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), making it a highly sensitive "molecular ruler."

2.1.2 Experimental Protocol: 2D NOESY/ROESY for Conformational Assignment

This protocol outlines the general steps for acquiring and analyzing NOE data to determine the solution-state conformation.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified azepane amino acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 10-20 mM.

  • Filter the solution into a high-quality NMR tube.

  • For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[16] This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.

Step 2: Data Acquisition

  • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to achieve full assignment of all proton resonances.

  • Choose between a NOESY or ROESY experiment. For small to medium-sized molecules (MW < 1200 Da), where the NOE may be weak or zero, a ROESY experiment is often preferred as the ROE is always positive.[16]

  • Set up a 2D NOESY or ROESY experiment. A critical parameter is the mixing time (τm) . This is the period during which magnetization transfer (the NOE) occurs. A range of mixing times (e.g., 200 ms, 400 ms, 800 ms) should be tested to find the optimal value where key cross-peaks are visible without significant spin diffusion (magnetization "hopping" between multiple protons).[19]

Step 3: Data Analysis and Interpretation

  • Process the 2D spectrum and identify cross-peaks. A cross-peak between proton Ha and proton Hb indicates they are spatially close.

  • Integrate the cross-peaks. The volumes of these peaks can be used to calculate interproton distances. This is typically done by calibrating against a known, fixed distance in the molecule (e.g., the distance between two geminal protons).

  • Correlate the observed NOEs with the expected distances for different ideal conformations (chair, boat, twist-boat). For example, a strong NOE between protons in a 1,3-diaxial relationship is a hallmark of a chair conformation.

  • Use the derived distance restraints in conjunction with computational modeling (see Section 3.0) to generate a final, validated 3D model of the dominant solution conformation.

X-Ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[5] While this does not represent the dynamic solution environment, it provides a crucial reference point of a low-energy conformation and can be used to validate computational models.[7][20]

2.2.1 Protocol: General Workflow for Crystallization

Step 1: Compound Purification

  • The compound must be of very high purity (>99%). Recrystallization or chromatography is often necessary.

Step 2: Crystal Growth

  • This is often the most challenging step. The goal is to slowly reach a state of supersaturation. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution next to a larger reservoir of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Temperature Gradient: Slowly cool a saturated solution of the compound.

Step 3: Data Collection and Structure Refinement

  • A suitable single crystal is selected and mounted on a diffractometer.

  • X-ray diffraction data are collected.

  • The data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles that define the conformation.[5]

Computational Modeling: Simulating the Dynamic Reality

Computational methods are indispensable for exploring the full conformational space and calculating the relative energies of different conformers. They serve to rationalize experimental findings and provide insights that experiments alone cannot.[21][22]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.[23]

3.1.1 Protocol: Conformational Search and MD Simulation

Step 1: System Setup

  • Build the 3D structure of the azepane amino acid in a molecular modeling program.

  • Choose an appropriate force field (e.g., AMBER, GROMOS). The force field is a set of parameters that defines the potential energy of the system.

  • Place the molecule in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water) to mimic solution conditions.

Step 2: Energy Minimization and Equilibration

  • Minimize the energy of the system to remove any bad contacts or steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 298 K) and run a short equilibration simulation under constant pressure and temperature to allow the system to relax.

Step 3: Production MD Simulation

  • Run a production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to adequately sample the conformational space. The trajectory (a record of atomic positions over time) is saved at regular intervals.

Step 4: Analysis

  • Analyze the trajectory to identify the most populated conformational states. This can be done by clustering structures based on their root-mean-square deviation (RMSD) or by analyzing the time evolution of key dihedral angles.

  • The resulting low-energy conformers can be compared directly with NMR and X-ray data.

Quantum Mechanics (QM) Calculations

QM methods, particularly Density Functional Theory (DFT), provide highly accurate calculations of the electronic energy of a molecule.[24][25] They are used to refine the energies of conformations identified through MM/MD simulations.

3.2.1 Protocol: Single-Point Energy Calculations

Step 1: Geometry Input

  • Take the geometries of the low-energy conformers identified from the MD simulation or experimental data.

Step 2: Calculation Setup

  • Choose a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ).[26] The choice depends on the desired balance of accuracy and computational cost.

  • Perform a geometry optimization followed by a frequency calculation for each conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[24]

Step 3: Energy Analysis

  • Compare the final electronic energies (including zero-point vibrational energy corrections) of the different conformers to determine their relative stabilities. This allows for the calculation of the Boltzmann population of each conformer at a given temperature.

Integrated Analysis: A Holistic and Self-Validating Workflow

The true power of conformational analysis lies in the integration of experimental and computational data. No single technique provides the complete picture. A robust analysis follows a workflow where each method validates and informs the others.

Caption: Integrated workflow for conformational analysis.

For instance, NOE-derived distance restraints from NMR can be used to guide MD simulations, focusing the computational search on experimentally relevant regions of conformational space.[17] In turn, DFT calculations can determine if the conformation observed in an X-ray crystal structure is indeed the global minimum or a higher-energy state trapped during crystallization.[7] This synergistic approach ensures a self-validating system, leading to a high-confidence model of the conformational behavior of the azepane amino acid.

Conclusion and Perspectives

The conformational analysis of azepane ring amino acids is a complex but critical task for modern drug discovery. The flexibility of the seven-membered ring, while a challenge, also presents an opportunity for fine-tuning molecular shape to optimize interactions with biological targets. By employing an integrated strategy that combines the solution-state insights of NMR, the solid-state certainty of X-ray crystallography, and the dynamic and energetic detail of computational modeling, researchers can build a comprehensive understanding of these important building blocks. This knowledge is paramount for establishing clear structure-conformation-activity relationships and for the successful, rational design of the next generation of conformationally-defined therapeutics.[12][27]

References

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  • 28][29]azepino[3,2,1-ij]quinoline-5-carboxylates and N-acetyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines: synthetic sequence, spectroscopic characterization and the structures of two products.PubMed, 2019.

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Protocols & Analytical Methods

Method

High-Efficiency Incorporation of Azepane-3-Carboxylic Acid HCl in Solid-Phase Peptide Synthesis

Scientific Rationale & Application Scope Azepane-3-carboxylic acid (Aze-3-OH) is a non-canonical, 7-membered cyclic β -amino acid. In peptide engineering and drug development, the incorporation of cyclic β -amino acids i...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Application Scope

Azepane-3-carboxylic acid (Aze-3-OH) is a non-canonical, 7-membered cyclic β -amino acid. In peptide engineering and drug development, the incorporation of cyclic β -amino acids is a highly effective strategy for introducing rigid conformational constraints (such as β -turns), enhancing receptor subtype selectivity, and dramatically increasing resistance to proteolytic degradation.

However, utilizing the commercially available hydrochloride salt of Azepane-3-carboxylic acid (CAS: 2007916-48-3) in Solid-Phase Peptide Synthesis (SPPS) presents a triphasic challenge:

  • Pre-Synthesis Incompatibility: The HCl salt of the free amine cannot be directly loaded into an automated peptide synthesizer. It must be neutralized and Fmoc-protected.

  • Steric Hindrance During Incorporation: The carboxyl group is situated on a secondary carbon within a bulky ring, requiring optimized activation to couple to the growing peptide chain.

  • Severe Resistance to Subsequent Acylation: Once incorporated and deprotected, the azepane nitrogen acts as a sterically hindered secondary amine. Coupling the next amino acid onto this nitrogen is notoriously difficult, mirroring the kinetic resistance seen with proline or N-methylated amino acids.

This application note provides a field-proven, self-validating methodology to overcome these chemical barriers, ensuring high-yield synthesis of Aze-3-OH-containing peptidomimetics.

Physicochemical Data

PropertyValue / Description
Chemical Name Azepane-3-carboxylic acid hydrochloride
CAS Number 2007916-48-3
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol (HCl salt) / 143.18 g/mol (Free base)
Target SPPS Derivative Fmoc-Azepane-3-carboxylic acid (C₂₂H₂₃NO₄, MW: 365.43 g/mol )
Structural Classification Cyclic β -amino acid (Secondary Amine)

Mechanistic Workflow & Causality (E-E-A-T)

Phase 1: Pre-SPPS Fmoc Protection

Standard SPPS requires N

α -Fmoc-protected monomers. The HCl salt must be converted to Fmoc-Aze-3-OH. Causality: We utilize Fmoc-O-succinimide (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and can transiently form mixed anhydrides with the carboxylic acid of the monomer, leading to the formation of β -dipeptide impurities via the Lossen rearrangement. Fmoc-OSu ensures a chemoselective protection of the amine without activating the carboxylate .
Phase 2: Coupling Fmoc-Aze-3-OH to the Resin

Causality: The carboxylic acid of Aze-3-OH is slightly hindered but acts as an efficient electrophile when activated. Phosphonium salts like PyBOP or carbodiimide/additive systems like DIC/OxymaPure are excellent choices, driving the formation of the active ester rapidly enough to prevent epimerization at the C3 stereocenter .

Phase 3: The Critical Step (Acylating the Azepane Nitrogen)

Causality: Once Fmoc-deprotected, the azepane nitrogen is a secondary amine constrained within a bulky 7-membered ring. Standard coupling reagents (e.g., HBTU/HOBt) will fail, often stalling at <30% conversion. To overcome this massive steric bulk, HATU (an HOAt-based uronium salt) is strictly required. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring-group effect—it hydrogen-bonds with the incoming azepane amine, pre-organizing the transition state and dramatically accelerating acylation .

Workflow A Azepane-3-carboxylic acid HCl (Unprotected Salt) B Phase 1: Fmoc Protection (Fmoc-OSu, Na2CO3) A->B C Fmoc-Aze-3-OH (SPPS-Ready Monomer) B->C E Phase 2: Monomer Coupling (PyBOP / DIPEA, 1h) C->E D Resin-Bound Peptide (Primary Amine) D->E F Fmoc Deprotection (20% Piperidine) E->F G Resin-Bound Aze-3-Peptide (Hindered Secondary Amine) F->G H Phase 3: Difficult Coupling (HATU / HOAt, 50°C, 2h) G->H I Elongated Peptide (Successful Amide Bond) H->I

Workflow for the preparation and incorporation of Azepane-3-carboxylic acid HCl in SPPS.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Fmoc-Azepane-3-carboxylic acid
  • Neutralization: Dissolve 10 mmol (1.79 g) of Azepane-3-carboxylic acid HCl in 20 mL of 10% aqueous Na₂CO₃. Stir at 0 °C for 15 minutes.

  • Protection: Dissolve 10.5 mmol (3.54 g) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous amine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (at 0 °C). Extract the precipitated product with Ethyl Acetate (3 × 30 mL).

  • Self-Validation:

    • TLC: Spot the organic layer on silica (9:1 DCM:MeOH). Stain with Ninhydrin and heat. The absence of a purple spot confirms the complete consumption of the free amine.

    • LC-MS: Analyze the purified organic layer. The target peak must yield an m/z of 366.2 [M+H]⁺.

Protocol 2: On-Resin Coupling of Fmoc-Aze-3-OH
  • Preparation: Swell the resin-bound peptide (0.1 mmol scale, free N-terminus) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Aze-3-OH and 0.4 mmol (4 eq) of PyBOP in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads, wash with DCM, and perform a Kaiser test. The beads should remain colorless/yellow. If they turn blue, the primary amine is unreacted; repeat the coupling step.

Protocol 3: Difficult Coupling onto the Azepane Nitrogen
  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to expose the azepane secondary amine. Wash thoroughly with DMF (5 × 1 min).

  • High-Efficiency Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.49 mmol (4.9 eq) of HATU in 2 mL of NMP (NMP is preferred over DMF for difficult couplings). Add 1.0 mmol (10 eq) of Collidine or DIPEA.

  • Heated Coupling: Add to the resin and agitate at 50 °C (via microwave synthesizer or heated block) for 2 hours. Double coupling (draining and repeating the step with fresh reagents) is highly recommended.

  • Self-Validation (Chloranil Test): The Kaiser test is fundamentally blind to secondary amines and will yield a false-negative (red/brown) even if the coupling failed. You must use the Chloranil test .

    • Procedure: Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF to a few washed beads. Let sit for 5 minutes.

    • Interpretation: Unreacted azepane nitrogen will stain the beads dark blue/green. A successful coupling leaves the beads colorless.

Quantitative Data Summary

Table 1: Comparative Coupling Efficiencies for Azepane-3-OH in SPPS

Synthesis StepReagent SystemSolventTemp / TimeValidation TestExpected Efficiency
Aze-3-OH to Resin PyBOP / DIPEADMF25 °C / 1 hKaiser (Negative)> 95% (Single)
Aze-3-OH to Resin DIC / OxymaPureDMF25 °C / 1 hKaiser (Negative)> 95% (Single)
Next AA to Aze-3-OH HBTU / HOBt / DIPEADMF25 °C / 2 hChloranil (Positive - Fail)< 30% (Stalled)
Next AA to Aze-3-OH HATU / HOAt / CollidineNMP50 °C / 2 × 1 hChloranil (Negative - Pass)> 90% (Double)

References

  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Journal of Organic Chemistry (2001) URL:[Link]

  • α/β -Chimera peptide synthesis with cyclic β -sugar amino acids: the efficient coupling protocol Amino Acids (2019) URL:[Link]

  • Backbone Amide Linker in Solid-Phase Synthesis Chemical Reviews (2009) URL:[Link]

  • A new color test for the detection of free terminal amino groups in the solid-phase synthesis of peptides (Chloranil Test) Analytical Biochemistry (1981) URL:[Link]

Application

Application Note: Azepane-3-carboxylic Acid HCl in Small Molecule Drug Discovery

Executive Summary & Rationale In modern small molecule drug discovery, the strategic shift toward higher sp3 hybridization (Fsp3) is driven by the need to improve clinical success rates through enhanced aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern small molecule drug discovery, the strategic shift toward higher sp3 hybridization (Fsp3) is driven by the need to improve clinical success rates through enhanced aqueous solubility, reduced off-target toxicity, and better pharmacokinetic profiles. Seven-membered heterocycles, such as azepanes, provide a unique "escape from flatland." Unlike rigid piperidines or pyrrolidines, azepanes exhibit pronounced conformational flexibility, allowing them to access distinct 3D vector spaces within complex protein binding pockets.

Azepane-3-carboxylic acid hydrochloride (CAS: 2007916-48-3) serves as a highly versatile, bifunctional building block[1]. By offering both a secondary amine and a carboxylic acid handle, this scaffold enables divergent combinatorial library synthesis[2]. The hydrochloride salt form is specifically utilized to prevent auto-condensation and ensure long-term bench stability[1].

Physicochemical Profiling & Structural Dynamics

The physicochemical properties of the azepane-3-carboxylic acid scaffold dictate its behavior in synthetic workflows and biological systems.

PropertyValueCausality / Significance
Chemical Formula C7H14ClNO2Low molecular weight (179.64 g/mol ) allows for extensive derivatization without violating Lipinski's Rule of 5[1].
Predicted XlogP -2.5High hydrophilicity in its native state; requires lipophilic functionalization (e.g., N-benzylation) for CNS penetration[3].
Salt Form Hydrochloride (1:1)Protonation of the azepine nitrogen enhances water solubility and prevents premature polymerization during storage[1].
Ring Conformation Twist-chair / BoatThe 7-membered ring's flexibility allows substituents at the 3-position to adopt optimal geometries for target engagement[2].

Key Therapeutic Applications

A. Neuropharmacology (Monoamine Transporter Inhibition)

Unexplored chiral bicyclic and functionalized azepanes have shown immense promise in neuropharmacology. High-throughput screening of database-generated chemical spaces revealed that N-benzylated azepanes act as potent inhibitors of monoamine transporters. Specifically, these derivatives exhibit nanomolar inhibition of the norepinephrine transporter (NET, SLC6A2) and dopamine transporter (DAT, SLC6A3) (IC50 < 100 nM), alongside σ-1 receptor modulation[4]. The azepane core provides the necessary spatial arrangement for the basic amine and aromatic appendages to interact with the transporter's orthosteric site[5].

B. Protease Inhibitors (DPP1 / Cathepsin C)

The azepane and closely related oxazepane scaffolds have been instrumental in the development of second-generation reversible covalent inhibitors of Dipeptidyl Peptidase 1 (DPP1), a target for chronic obstructive pulmonary disease (COPD)[6]. During the optimization of clinical candidates like AZD7986, azepane-3-carboxylic acid derivatives were evaluated to eliminate aorta binding liabilities associated with earlier rigid scaffolds[7]. The 3-carboxylic acid handle is typically converted into an amidoacetonitrile warhead to covalently trap the active site cysteine of DPP1[6].

C. Kinase Inhibitors

The azepane ring is a core structural motif in several bioactive natural products, most notably (-)-balanol, a potent ATP-competitive inhibitor of protein kinase C (PKC)[2]. Synthetic routes often utilize azepane-3-carboxylic acid derivatives to construct balanol analogues, leveraging the 3-position to direct hydrogen-bonding interactions toward the kinase hinge region[8].

Experimental Protocols: Scaffold Derivatization

To utilize Azepane-3-carboxylic acid HCl effectively, the bifunctional nature of the molecule must be managed through orthogonal protection strategies. The following protocols outline the self-validating system for generating drug-like amides.

Protocol A: N-Boc Protection of Azepane-3-carboxylic Acid HCl

Causality: Before the carboxylic acid can be activated for amide coupling, the secondary amine must be masked to prevent uncontrolled intermolecular polymerization. A biphasic solvent system is used to dissolve both the polar amino acid salt and the non-polar Boc-anhydride.

Step-by-Step Methodology:

  • Neutralization: Dissolve Azepane-3-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and H2O. Add NaOH (2.5 eq) slowly at 0 °C. Rationale: The excess base neutralizes the HCl salt and deprotonates the carboxylic acid, ensuring the secondary amine is free to act as a nucleophile.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise to the cooled solution.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation (In-Process): Perform TLC (Ninhydrin stain). The disappearance of the baseline purple spot confirms the complete consumption of the free amine.

  • Workup: Acidify the aqueous layer to pH 3 using 1M KHSO4 (avoids Boc cleavage that strong acids might cause), and extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid[9].

Protocol B: High-Throughput Amide Coupling (HATU-Mediated)

Causality: The 3-position of the azepane ring is sterically hindered. HATU is selected over standard carbodiimides (like EDC) because the highly reactive 7-aza-HOBt ester intermediate overcomes this steric bulk, ensuring high conversion rates.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc-azepane-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Rationale: DIPEA acts as a non-nucleophilic proton scavenger, facilitating the formation of the active ester without competing for the electrophilic center.

  • Coupling: Add the desired primary or secondary amine building block (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Validation (In-Process): Monitor via LC-MS. The presence of the [M+H]+ peak corresponding to the desired amide confirms successful coupling.

  • Purification: Quench with saturated NaHCO3, extract with Dichloromethane, and purify via reverse-phase preparative HPLC to obtain the functionalized intermediate ready for subsequent Boc-deprotection and further elaboration.

Workflow Visualization

AzepaneWorkflow A Azepane-3-carboxylic acid HCl (Core Scaffold) B N-Functionalization (Reductive Amination / Alkylation) A->B Secondary Amine Handle C Carboxyl Modification (Amide Coupling / Esterification) A->C Carboxylic Acid Handle D Neuropharmacology (NET/DAT/σ-1R Inhibitors) B->D N-Benzylation F Kinase Inhibitors (Balanol Analogues) B->F Core Extension E Protease Inhibitors (DPP1 / Cathepsin C) C->E Amidoacetonitrile Formation C->F Esterification

Fig 1: Divergent synthetic workflow and therapeutic applications of Azepane-3-carboxylic acid.

References[1] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. daneshyari.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIHu-_86_TA0KUbvhQiV0NR5ssKv4A9axLjpjsCwIRegSdJV9r60sBJ8XRkqke6LpfVFzukIbmM-fQ0xJFpHFxAXnDMJKSRedhtx65FnQUhFDHMHfrqKKxQ6uDyDzcA1DKZ5fvspsomX6sJGAgZw==[5] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYx0lcDt7qbN8T9SvTVmsorncWy3qjyra5lPF0kgy_jkd1mgpBbeB3sAirsDch0hjvgI2kfEWlmAolIaTSZR5QeAZ0XbpquOfJBrtlrxzX-kgx7FEAxIJbzV0GgMEvYQoyzQ9M1v0ZdN9BRb9n6vv[6] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQz8_I9eCx7POxCPGGZRk9SqcCUmbyRE2nrX2AwJeJvphwOu8331bNcXaHFEUwMFhaQoregb-Ylf197hkUIEwBoBd0Y-0wV0Zmm0uybU9V7CqpvRPs1UZuXTRsbpFSiuIDLd29[3] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals. lifechemicals.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj-ClwjWr8tngtj7K3OG2va2l9omajfRijSsS_Mh8CMzAqveWaEmCTAfwMsXrsW1RKLKrn0kMq5POBE9MDtLEshHOB9da7qRGdRU6uJpg-L2YcdZH7BD1D2UXIxoceGCWqXhnQkQBSwmPHDyyAn28FZAzq5GIMv9qe7ithmEHkmlSHQg6-iTiku2U3xy38YTUGOgbn7sivHJuHs47BuIhAvNDjQ4EngzyOvmC1tMn5Av6cFJD-4OEirh1g-hI=[2] CAS 2007916-48-3: 1H-Azepine-3-carboxylic acid, hexahydro-… - CymitQuimica. cymitquimica.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0dpLob2z3c-Utgop_0dgizIEGkP5LBtsmQDCXf23OgeH9-MwITGUCy6D7RNOC921DT4HtBpkuvesKbf647oh89xG_Yq7q9TIf8uAoLBZZjtRXX4Cjae72cvI3B40RJnpI9cLuA==[4] Azepane-3-carboxylic acid hydrochloride (C7H13NO2) - PubChemLite. uni.lu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy94NPvttoUyN08LXc5M2FB5ovTH75mygpOm2u1BfBIs_Oj5BLdVdjAkPaKftHTw0I-ehaHa5kdDaP5Izhzbo6qrukZeHFriJlX64JdiIVQNOuy-kihIVu0fscR-z8HTnoE2RheXF7JjxVBZVzQQ==[10] API & Intermediate Manufacturer. jknbiochem.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7lz13jJ-ncGcc4VmNfCT2i4mekpgDju_AhWlxos17Qi8SarI-vYetiJS8-mgvCzKn6SNLsUPa8GKq5WKVjHcrFqa2_jl6UAtyabjTk4HwAYLWhiFUEVpVSDCA5zYNcyIvOp0x2-pdLAfpKF94[7] Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtyiIBywhLGT5dfz_Ood11LdWGxEKolj5lKtdd2a8glMmgmEwRLxyMpELZ2d8VVDH4JtYwtyTQnXxQL3F4ihfkrdg00xR3intJ7mpOnA0Fzc3AwtcvyYIRqUu6wZpBY1C9rdKuxJEa_SeM_JcD_jBf[9] Chiralyst® Ru802 | Umicore. umicore.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlc1vUKaoND-HNzoVPorQGX6gpxGBXbXL0IN0GgTL-60_Y05EV21Eatk5X3j2Bu5I3laslsoWKTeSjk-GCN0jjiP2OlzNnZRwEP-a2ukf3k4lw8BqGViZwBAXpH8YIK-HT1bYyMXJn8d99kDUbgL3C6_rFXlp9HF6vVYKUNA==[8] Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) - Academia.edu. academia.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlzVGmTw1SsxEM4L7e9BpVaTDtfl2tvD9wgU33uITuFz4DAmCr_dmPFezV8jlKbNP7bnjp22NY_9-EE2t9maCd0CT8DeeWeCndyRDRC_VzWoppAJiU5T519UAnavYQz5dQW4vIA0zGsa3Nr4iJmoHbay_vBEH7SHlnfQgqrr3mOdTKipMVGBx__mC2VYSjqw0CpWmNyBgfSfNAwQNXzm9Se5QGbVXQjcJXmIxS5pRjGb-GsYjCjv9SZYKBn3c0y7JMVn6g4-Mn3nRkZAT-rHkRAuU6A96vP6NFAi1F07vCs8vwHpcNXKZ2aiJ0Gw==

Sources

Method

Application Notes and Protocols: Strategic Protection of Azepane-3-Carboxylic Acid HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge and Strategic Imperative of Azepane-3-Carboxylic Acid Azepane-3-carboxylic acid, a seven-membered cyclic amino acid, i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Imperative of Azepane-3-Carboxylic Acid

Azepane-3-carboxylic acid, a seven-membered cyclic amino acid, is a valuable scaffold in medicinal chemistry and drug discovery.[1] Its constrained, yet flexible, conformation makes it an attractive building block for creating novel peptidomimetics and other complex molecular architectures with unique pharmacological profiles. However, the presence of both a secondary amine and a carboxylic acid group in the same molecule necessitates a carefully planned protecting group strategy to achieve selective chemical transformations.[2] This guide provides a detailed overview of protecting group strategies for azepane-3-carboxylic acid hydrochloride, complete with experimental protocols and the underlying chemical principles.

Core Principles of Protecting Group Strategy

In the synthesis of complex molecules, protecting groups act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions.[2][3] An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other parts of the molecule.[4]

A key concept in multi-step synthesis is orthogonality .[2][5][6][7] Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions. This allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic route.

N-Protection Strategies for the Azepane Nitrogen

The secondary amine of azepane-3-carboxylic acid is a nucleophilic center that readily participates in a variety of reactions. Its protection is crucial for any intended modification of the carboxylic acid moiety. The most common and effective protecting groups for the azepane nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[7]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[8][9]

Rationale for Use:

  • Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.[8]

  • Mild Deprotection: It can be cleanly removed with acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[9][10] The byproducts of deprotection, tert-butyl cation (which is scavenged) and carbon dioxide, are volatile and easily removed.[9]

Mechanism of Protection: The protection reaction typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.

Mechanism of Deprotection: Acid-catalyzed deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the amine.[10]

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, particularly in peptide synthesis.[11][12]

Rationale for Use:

  • Robustness: The Cbz group is stable to both acidic and basic conditions, making it suitable for a wide array of synthetic transformations.[11][13]

  • Orthogonality to Boc: The Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd-C), conditions under which the Boc group is stable.[14][15] This orthogonality is fundamental to many complex synthetic strategies.[2] It can also be removed by strong acids like HBr in acetic acid.[13]

Mechanism of Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[11][13]

Mechanism of Deprotection: Catalytic hydrogenolysis involves the cleavage of the benzyl C-O bond by hydrogen on a palladium catalyst, releasing the free amine, toluene, and carbon dioxide.[11]

Carboxyl Protection Strategies for Azepane-3-Carboxylic Acid

Protection of the carboxylic acid group is essential when reactions targeting the amine functionality are desired. The most common strategy for protecting carboxylic acids is their conversion to esters.[3][16]

Esterification

The formation of methyl, ethyl, or benzyl esters are common and effective methods for protecting the carboxylic acid.

Rationale for Use:

  • Methyl and Ethyl Esters: These are readily prepared via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid). They are stable to a wide range of reaction conditions but are typically removed by saponification (hydrolysis with a base like NaOH or LiOH).[16]

  • Benzyl Esters: Benzyl esters offer the advantage of being cleavable under neutral conditions via catalytic hydrogenolysis, the same conditions used to remove a Cbz group.[15] This makes the benzyl ester an excellent choice when orthogonality with acid- or base-labile protecting groups is required.

Orthogonal Protecting Group Strategies in Action

The true power of these protecting groups is realized when they are used in an orthogonal fashion. For instance, one can protect the nitrogen of azepane-3-carboxylic acid with a Boc group and the carboxylic acid as a benzyl ester. This allows for selective deprotection and further functionalization at either end of the molecule.

Orthogonal_Strategy Azepane Azepane-3-carboxylic acid HCl N_Boc_O_Bn N-Boc-Azepane-3-carboxylic acid benzyl ester Azepane->N_Boc_O_Bn 1. (Boc)₂O, Base 2. Benzyl bromide, Base N_Boc N-Boc-Azepane-3-carboxylic acid N_Boc_O_Bn->N_Boc H₂ / Pd-C O_Bn Azepane-3-carboxylic acid benzyl ester N_Boc_O_Bn->O_Bn TFA or HCl Final_Product_1 Further functionalization at Carboxyl N_Boc->Final_Product_1 Peptide coupling, etc. Final_Product_2 Further functionalization at Amine O_Bn->Final_Product_2 N-alkylation, etc.

Caption: Orthogonal protection and deprotection workflow.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of Azepane-3-carboxylic acid HCl

Materials:

  • Azepane-3-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Azepane-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azepane-3-carboxylic acid.

Protocol 2: N-Cbz Protection of Azepane-3-carboxylic acid HCl[11]

Materials:

  • Azepane-3-carboxylic acid hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Azepane-3-carboxylic acid hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool the solution in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[11]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[11]

  • Extract the product with ethyl acetate (3 x).[11]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-azepane-3-carboxylic acid.[11]

Protocol 3: Benzyl Ester Protection of N-Boc-Azepane-3-carboxylic acid

Materials:

  • N-Boc-azepane-3-carboxylic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azepane-3-carboxylic acid (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-azepane-3-carboxylic acid benzyl ester.

Protocol 4: Deprotection Strategies

A. Boc Group Removal (Acidolysis) [9]

  • Dissolve the N-Boc protected azepane derivative (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The resulting product is the amine salt. It can be neutralized with a mild base for subsequent reactions.

B. Cbz Group and Benzyl Ester Removal (Hydrogenolysis) [11]

  • Dissolve the Cbz and/or benzyl ester protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[11]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [11]

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protection_Deprotection cluster_N_Protection N-Protection cluster_C_Protection Carboxyl-Protection Azepane_N Azepane-3-COOH Boc_Protected N-Boc-Azepane-3-COOH Azepane_N->Boc_Protected (Boc)₂O, Base Cbz_Protected N-Cbz-Azepane-3-COOH Azepane_N->Cbz_Protected Cbz-Cl, Base Boc_Protected->Azepane_N TFA or HCl Cbz_Protected->Azepane_N H₂ / Pd-C Azepane_C N-Protected-Azepane-3-COOH Bn_Ester N-Protected-Azepane-3-COOBn Azepane_C->Bn_Ester BnBr, Base Bn_Ester->Azepane_C H₂ / Pd-C

Caption: Summary of Protection and Deprotection Reactions.

Data Summary: Comparison of Protecting Groups

Protecting GroupTarget FunctionalityProtection ConditionsDeprotection ConditionsStability
Boc Amine(Boc)₂O, NaHCO₃, Dioxane/H₂OTFA/DCM or 4M HCl in Dioxane[17]Basic, Hydrogenolysis
Cbz AmineCbz-Cl, Na₂CO₃, H₂O[11]H₂/Pd-C or HBr/AcOH[13]Acidic, Basic
Benzyl (Bn) Ester Carboxylic AcidBnBr, K₂CO₃, DMFH₂/Pd-C or SaponificationAcidic
Methyl/Ethyl Ester Carboxylic AcidMeOH or EtOH, cat. H₂SO₄Saponification (LiOH or NaOH)Acidic, Hydrogenolysis

Conclusion

The strategic application of protecting groups is indispensable for the successful synthesis of complex molecules derived from azepane-3-carboxylic acid. The Boc and Cbz groups for amine protection, along with esterification for the carboxylic acid, provide a versatile and robust toolkit for the modern synthetic chemist. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of these groups, researchers can unlock the full potential of this valuable synthetic building block.

References

  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: An array of orthogonal N-protecting groups for the amino acids, using... Source: ResearchGate URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: ACS Publications URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: SciSpace URL: [Link]

  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected Nα-(ω-Aminoalkyl)amino Acids and Nα-(ω-Carboxyalkyl)amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Developing deprotectase biocatalysts for synthesis Source: PMC - NIH URL: [Link]

  • Title: A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation Source: Indian Journal of Advances in Chemical Science URL: [Link]

  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]

  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation Source: ResearchGate URL: [Link]

  • Title: New methods in peptide synthesis. Part III. Protection of carboxyl group Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Building units for N-backbone cyclic peptides. Part 4.1 Synthesis of protected Nα-functionalized alkyl amino acids by reductive alkylation of natural amino acids Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Building units for N-backbone cyclic peptides. 1. Synthesis of protected N-(.omega.-aminoalkylene)amino acids and their incorporation into dipeptide units Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

  • Title: Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies Source: PMC URL: [Link]

  • Title: WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments Source: Google Patents URL
  • Title: Protecting Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group Source: MDPI URL: [Link]

  • Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]

  • Title: Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane Source: ResearchGate URL: [Link]

  • Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source: Semantic Scholar URL: [Link]

  • Title: 2. Carboxyl protecting groups. Source: Unspecified URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl Source: Unspecified URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Azepane-3-Carboxylic Acid HCl Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the coupling of Azepane-3-carboxylic acid HCl.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the coupling of Azepane-3-carboxylic acid HCl. Because this substrate is a cyclic β -amino acid provided as an HCl salt, standard peptide coupling protocols (e.g., HATU/DIPEA) often lead to catastrophic epimerization. This guide provides mechanistic root-cause analysis, troubleshooting FAQs, quantitative comparisons, and a self-validating protocol to preserve chiral integrity.

Part 1: Mechanistic Root Cause

Unlike standard α -amino acids that primarily racemize via a 5-membered oxazolone (azlactone) intermediate, the racemization of Azepane-3-carboxylic acid is predominantly driven by1[1]. Once the C3-carboxylate is activated, the adjacent α -proton becomes highly acidic. The mandatory addition of a base to neutralize the HCl salt creates a competing pathway: the base can abstract the α -proton, forming a planar enolate that reprotonates non-stereoselectively.

G A Azepane-3-carboxylic acid (Activated Ester) B Base (e.g., DIPEA) Abstracts α-proton A->B Excess/Strong Base C Planar Enolate Intermediate (Loss of Chirality) B->C Deprotonation D Reprotonation (Top or Bottom Face) C->D H+ addition E Racemic Mixture (D/L Enantiomers) D->E Epimerization

Direct enolization pathway of activated Azepane-3-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using HATU and DIPEA, and observing >20% epimerization. What is going wrong? A: The combination of HATU and N,N-Diisopropylethylamine (DIPEA) creates a strongly basic environment that is highly detrimental to this substrate. DIPEA is a strong base with a 2[2]. While its steric hindrance prevents it from acting as a nucleophile, its strong basicity rapidly abstracts the α -proton of the activated azepane ring[3]. Furthermore, HATU generates a highly reactive HOAt ester, which provides a kinetic window for base-catalyzed enolization if the amine nucleophile is sterically hindered.

Q2: Because my Azepane-3-carboxylic acid is an HCl salt, I must add base. How do I neutralize it without causing racemization? A: You must decouple neutralization from activation. Switch to a weaker, sterically hindered base like2 or N-methylmorpholine (NMM, pKa ~7.38)[2][4]. TMP is strong enough to neutralize the HCl salt but weak enough to 3[3]. Add only the exact stoichiometric amount required to neutralize the HCl (1.0 equivalent).

Q3: Which coupling reagents are best suited for this specific substrate? A: Transition away from uronium salts (HATU/HBTU) to a carbodiimide/oxime system, specifically 5[5]. OxymaPure has a unique internal basic catalytic role; its carbonyl groups are oriented to assist nucleophilic attack, 6[6].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between base strength, coupling system, and the relative risk of racemization for cyclic β -amino acids like Azepane-3-carboxylic acid.

Coupling SystemBase UsedBase pKaRelative Enolization RiskRecommendation for Azepane-3-COOH HCl
HATU DIPEA (2.0 eq)10.75Very HighAvoid (High Racemization)
PyBOP NMM (2.0 eq)7.38ModerateUse with Caution
COMU TMP (1.0 eq)7.40LowRecommended (Highly Efficient)
DIC / OxymaPure TMP (1.0 eq)7.40Very LowGold Standard (Base-Free Activation)
Part 4: Self-Validating Experimental Protocol

Protocol: Racemization-Free Coupling of Azepane-3-Carboxylic Acid HCl using DIC/OxymaPure

Causality Check: This protocol uses a base-free activation step (DIC/Oxyma) and strictly limits base (TMP) to the neutralization of the HCl salt, preventing the highly basic conditions that trigger direct enolization.

Workflow Step1 1. Dissolve Azepane-3-COOH HCl & Amine in DMF (0 °C) Step2 2. Add OxymaPure (1.1 eq) & DIC (1.1 eq) Step1->Step2 Step3 3. Add TMP (1.0 eq) Dropwise to neutralize HCl Step2->Step3 Step4 4. Monitor via Chiral HPLC (Self-Validating Step) Step3->Step4

Optimized DIC/Oxyma coupling workflow with controlled TMP neutralization.

Step 1: Preparation and Thermal Control

  • Dissolve the amine nucleophile (1.0 eq) and Azepane-3-carboxylic acid HCl (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Crucial: Cool the reaction mixture to 0 °C to 5 °C using an ice bath. Lowering the kinetic energy exponentially reduces the rate of α -proton abstraction compared to the rate of aminolysis[1].

Step 2: Base-Free Activation

  • Add OxymaPure (1.1 eq) to the chilled mixture.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.

  • Mechanism: DIC and Oxyma react to form the active Oxyma ester. Because no tertiary base is present yet, the activated azepane intermediate cannot undergo base-catalyzed enolization[5].

Step 3: Controlled Neutralization (In-Situ)

  • Add 2,4,6-collidine (TMP) (1.0 eq) dropwise over 5 minutes.

  • Causality: TMP strictly neutralizes the HCl salt of the azepane, liberating the free amine without creating an excess basic environment[2].

Step 4: Coupling and Workup

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Quench the reaction with water and extract with EtOAc. Wash the organic layer with 10% citric acid, saturated NaHCO3, and brine to remove excess Oxyma and TMP.

Step 5: Self-Validation (Chiral HPLC)

  • To ensure stereochemical integrity, 7 in 6 M HCl at 110°C for 24 hours[7].

  • Run the hydrolysate on a Chiralpak IC column (or equivalent) to quantify D/L isomer ratios and validate that racemization has been suppressed to <1%.

References
  • Benchchem - Technical Support Center: Minimizing Racemiz
  • ACS Omega - Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Benchchem - Technical Support Center: Strategies to Prevent Racemiz
  • Bachem - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives
  • MDPI - Epimeris
  • ACS Publications - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
  • Benchchem - Effect of base (DIPEA vs. NMM) on PyBOP coupling efficiency

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Scale-Up of Azepane-3-carboxylic acid HCl Synthesis

Introduction Azepane-3-carboxylic acid and its hydrochloride salt are valuable building blocks in pharmaceutical development, prized for their unique seven-membered ring structure.[1][2][3][4] The synthesis, often involv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azepane-3-carboxylic acid and its hydrochloride salt are valuable building blocks in pharmaceutical development, prized for their unique seven-membered ring structure.[1][2][3][4] The synthesis, often involving the catalytic hydrogenation of a pyridine-based precursor, presents distinct challenges when transitioning from bench-scale to pilot or manufacturing scale.[5][6][7][8] At larger volumes, issues that were negligible in the lab, such as minor impurities or slight variations in reaction conditions, can become significant problems, leading to reduced yields, inconsistent product quality, and complex purification processes.[5][6]

This technical guide is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot common side reactions and impurities encountered during the scale-up of Azepane-3-carboxylic acid HCl synthesis. By understanding the root causes of these issues, you can implement robust and scalable solutions.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable solutions grounded in chemical principles.

Q1: My hydrogenation reaction is sluggish or incomplete at a larger scale, resulting in low yield. What are the primary causes and how can I resolve this?

A1: This is a classic scale-up challenge often rooted in mass transfer limitations and catalyst health. Several factors that may not be apparent at the bench scale can become critical in larger reactors.[5][9]

  • Root Causes & Explanations:

    • Poor Hydrogen Mass Transfer: In a large reactor, effectively dissolving hydrogen gas into the liquid phase to reach the solid catalyst surface is more difficult. Inadequate agitation creates a "hydrogen-starved" environment where the reaction rate is limited by gas diffusion, not by the catalyst's intrinsic activity.

    • Catalyst Poisoning: The pyridine nitrogen itself can act as a catalyst inhibitor.[10][11] Furthermore, trace impurities in starting materials or solvents (e.g., sulfur or halide compounds), which are insignificant at the gram scale, can accumulate and poison the catalyst at the kilogram scale.[12]

    • Thermal Inhomogeneity: Larger reaction volumes can develop "hot spots" or uneven temperature distribution due to inefficient heat transfer.[5] This can affect reaction kinetics and potentially lead to side reactions or catalyst deactivation.

  • Solutions & Proactive Strategies:

    • Optimize Agitation and Hydrogen Pressure: Work with a chemical engineer to model and optimize the agitation speed (RPM) and impeller design to maximize gas-liquid mixing. Increasing hydrogen pressure can also enhance its solubility and availability at the catalyst surface.

    • Implement a Catalyst Guard Bed or Starting Material Purification: If catalyst poisoning is suspected, consider passing the starting material solution through a guard bed of activated carbon or a scavenger resin to remove potential poisons before introducing it to the main reactor.[12]

    • Screen for Robust Catalysts: While a certain catalyst (e.g., PtO₂, Rh/C) may work at the lab scale, it may not be the most resilient for scale-up.[13] Conduct a small-scale screening of various catalysts (e.g., Rhodium, Ruthenium, Platinum on different supports) under simulated process conditions to identify the most active and poison-resistant option.[10][14][15]

    • Controlled Reagent Addition: Instead of batch-charging all reagents, a slow, controlled addition of the substrate can help manage the reaction exotherm and maintain a consistent temperature profile.

Q2: I am observing significant N-alkylation of the azepane nitrogen, especially when using alcohol-based solvents. Why does this happen and what are the best alternatives?

A2: N-alkylation is a common side reaction when hydrogenating amines in the presence of alcohol solvents, proceeding through a "borrowing hydrogen" or "hydrogen transfer" mechanism.[16][17][18]

  • Mechanism of Side Reaction:

    • The metal catalyst temporarily "borrows" hydrogen from the alcohol solvent (e.g., ethanol), oxidizing it to an aldehyde (acetaldehyde).

    • The newly formed piperidine or azepane nitrogen attacks the aldehyde to form an iminium ion intermediate.

    • The catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the N-alkylated (N-ethylated) product. This process is atom-economical and often produces only water as a byproduct, making it an efficient but undesirable side reaction in this context.[18]

  • Solutions & Proactive Strategies:

    • Change the Solvent System: The most direct solution is to switch to a non-alcoholic solvent that cannot participate in the borrowing hydrogen mechanism. Excellent alternatives include:

      • Water: Particularly effective if the starting material or its salt is water-soluble. It is safe, economical, and avoids N-alkylation.[19]

      • Acetic Acid: Often used to improve the rate of pyridine hydrogenation by forming a pyridinium salt in situ, which is more readily reduced.[13]

      • Ethers: Solvents like Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE) are inert under these conditions.[14]

    • Optimize Reaction Temperature: If an alcohol solvent must be used, lowering the reaction temperature can significantly reduce the rate of the borrowing hydrogen side reaction, which typically has a higher activation energy than the desired pyridine ring reduction.

Q3: My final product is contaminated with byproducts from over-reduction or decarboxylation. How can I improve selectivity?

A3: Over-reduction (hydrogenolysis) and decarboxylation are typically caused by overly harsh reaction conditions or the selection of a catalyst that is too aggressive.[20]

  • Root Causes & Explanations:

    • Over-reduction/Hydrogenolysis: This involves the cleavage of C-N or C-O bonds. In this context, it could lead to ring-opening of the azepane. This is more likely at high temperatures, high pressures, and with highly active catalysts like Ruthenium.[15]

    • Decarboxylation: The loss of the carboxylic acid group (as CO₂) is a known side reaction for pyridylcarboxylic acids, particularly under acidic conditions at elevated temperatures.[19] The resulting piperidine or azepane is a common impurity.

  • Solutions & Proactive Strategies:

    • Select a Milder Catalyst: Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) are often more selective for pyridine ring saturation without promoting hydrogenolysis, compared to Ruthenium catalysts.[10][13]

    • Optimize Reaction Conditions: Carefully control the temperature and pressure. Aim for the mildest conditions that still provide a reasonable reaction rate. A Design of Experiments (DoE) approach can be highly effective in finding the optimal balance.

    • pH Control: When hydrogenating the free acid or its salt, maintaining an appropriate pH is crucial. For example, converting nicotinic acid to its sodium salt before hydrogenation has been shown to prevent decarboxylation.[19] If using an acidic solvent, keep the temperature as low as possible.

    • Careful Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of starting material and the formation of both the desired product and key impurities. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

Q4: The final isolation and HCl salt formation steps are difficult, yielding a dark, impure, or oily product. What are the best practices for purification?

A4: Isolation and purification issues often stem from residual impurities or suboptimal crystallization/precipitation conditions.

  • Root Causes & Explanations:

    • Residual Metal Catalyst: Fine catalyst particles can be difficult to filter completely, leading to product discoloration and potential issues in downstream applications.

    • Poor Crystallization: The hydrochloride salt may be highly soluble in the reaction solvent or may "oil out" if the conditions (solvent, temperature, concentration) are not optimized.

    • Thermal Degradation: Concentrating the product at high temperatures, especially in the presence of residual acid or base, can cause degradation and color formation.

  • Solutions & Proactive Strategies:

    • Efficient Catalyst Filtration: Use a filter aid like Celite® to ensure complete removal of the heterogeneous catalyst. A secondary polish filtration can also be beneficial.

    • Solvent Swap: After the reaction, consider a solvent swap to an appropriate crystallization solvent. A common technique is to replace the reaction solvent with a solvent in which the free base is soluble but the HCl salt is not (e.g., isopropanol, ethyl acetate, or a mixture).

    • Controlled Salt Formation:

      • Cool the solution of the azepane-3-carboxylic acid free base before slowly adding the HCl source (e.g., HCl in isopropanol or gaseous HCl).

      • Controlling the rate of addition and temperature is key to promoting the growth of well-defined crystals rather than amorphous precipitation or oiling out.

    • Acid-Base Extraction: Before the final salt formation, an acid-base extraction can be a powerful purification step to remove neutral impurities.[21] Dissolve the crude product in an organic solvent, extract the acidic product into an aqueous basic solution (like NaHCO₃), wash the aqueous layer to remove impurities, and then re-acidify to precipitate or extract the purified free acid.[21]

Experimental Protocols & Data

Protocol 1: Optimized Recrystallization for Azepane-3-carboxylic acid HCl

This protocol provides a general guideline for purifying the final product. Solvent choice and volumes should be optimized for your specific impurity profile.

  • Dissolution: Dissolve the crude Azepane-3-carboxylic acid HCl in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or an ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat briefly, and filter the hot solution through Celite® to remove the carbon and other particulates.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, initiate crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Complete Precipitation: Once crystallization has begun, cool the mixture in an ice bath for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid (the "filter cake") with a small amount of a cold anti-solvent (a solvent in which the product is poorly soluble, e.g., cold isopropanol or diethyl ether) to remove residual soluble impurities.[21]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Comparison of Catalysts and Solvents for Pyridine Ring Hydrogenation
CatalystCommon Solvent(s)Typical ConditionsPotential AdvantagesCommon Side Reactions/Issues
Rh/C Water, Acetic Acid, Methanol25-50°C, 50-200 psi H₂High activity, good selectivity, effective under mild conditions.[10][14]Can be poisoned by sulfur/halides. N-alkylation in alcohol solvents.
PtO₂ (Adams' catalyst) Acetic Acid, Ethanol25-60°C, 50-500 psi H₂Tolerant of acidic conditions, widely used.[13]Can be less active than Rhodium, may require higher pressures.[13]
Ru/C or RuO₂ Water, Alcohols80-150°C, 500-1500 psi H₂Very high activity, can reduce stubborn rings.[15]Requires harsher conditions, higher risk of over-reduction/hydrogenolysis.
Pd/C Methanol, Ethanol, Water25-80°C, 50-500 psi H₂Economical, widely available.Generally less effective for pyridine reduction compared to Rh, Pt, Ru.

Visual Diagrams

Workflow for Troubleshooting Incomplete Hydrogenation

G start Incomplete Reaction or Low Yield at Scale mass_transfer Is Agitation / H₂ Pressure Optimized for Scale? start->mass_transfer catalyst_health Is Catalyst Poisoning Suspected? mass_transfer->catalyst_health Yes optimize_agitation Action: Increase Agitation & H₂ Pressure mass_transfer->optimize_agitation No conditions Are Reaction Conditions (Temp/Time) Appropriate? catalyst_health->conditions No purify_sm Action: Purify Starting Material / Use Guard Bed catalyst_health->purify_sm Yes optimize_cond Action: Re-evaluate Temperature and Reaction Time conditions->optimize_cond No end_node Improved Yield & Conversion conditions->end_node Yes optimize_agitation->end_node screen_catalyst Action: Screen for a More Robust Catalyst purify_sm->screen_catalyst screen_catalyst->end_node optimize_cond->end_node

Caption: Decision-making workflow for incomplete hydrogenation.

Key Reaction vs. Side Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Pathways Pyridine Pyridine Precursor Piperidine Piperidine/Azepane Product Pyridine->Piperidine + 3H₂ Catalyst (e.g., Rh/C) Inert Solvent Decarboxylated Decarboxylated Impurity Pyridine->Decarboxylated High Temp / Acid - CO₂ N_Alkylated N-Alkylated Product Alcohol Alcohol Solvent (e.g., EtOH) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde - H₂ (cat.) Aldehyde->N_Alkylated + Piperidine Product + H₂ (cat.)

Caption: Desired reaction vs. common side reaction pathways.

References

  • Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • Toh, K. K., et al. (2012). Regioselective Synthesis of 1,2-Dihydropyridines by Rhodium-Catalyzed Hydroboration of Pyridines. Journal of the American Chemical Society.
  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
  • Deng, B. (2021). How to deal with scale-up challenges of Chemistry? Archives in Chemical Research.
  • Oshiki, T., et al.
  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Pines, H. (1964). U.S. Patent No. 3,159,639. Washington, DC: U.S.
  • Sigma-Aldrich. Azepane-3-carboxylic acid hydrochloride | 2007916-48-3.
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
  • Calcott, W. S. (1934). U.S. Patent No. 1,975,843. Washington, DC: U.S.
  • Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Singh, F. V., et al. (2025).
  • Karunadasa, H. I., et al. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Inorganic Chemistry.
  • ResearchGate. (n.d.).
  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry.
  • Douglas, C. J., et al. (2021).
  • Feng, Z., et al. (2022).
  • ResearchGate. (2024, January 3).
  • Benchchem.
  • Benchchem.
  • The University of Manchester.

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Reference Data & Comparative Studies

Validation

Azepane-3-carboxylic Acid HCl vs. Proline: A Comparative Guide to Peptide Conformation

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide design and drug development, the conformational landscape of a p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide design and drug development, the conformational landscape of a peptide is paramount to its biological activity. The strategic incorporation of non-proteinogenic amino acids is a powerful tool to modulate peptide structure, stability, and function. Among the myriad of available building blocks, Azepane-3-carboxylic acid, a seven-membered ring analogue of proline, has emerged as a compelling alternative to its naturally occurring counterpart. This guide provides a comprehensive comparison of Azepane-3-carboxylic acid hydrochloride and proline, delving into their structural nuances and their profound impact on peptide conformation, supported by experimental data and detailed synthetic protocols.

Structural and Chemical Properties: A Tale of Two Rings

At the heart of their conformational influence lies the fundamental difference in their cyclic structures. Proline, with its five-membered pyrrolidine ring, imposes significant rigidity on the peptide backbone.[1] In contrast, Azepane-3-carboxylic acid features a more flexible seven-membered azepane ring. This seemingly subtle distinction has profound implications for the local and global conformation of a peptide.

PropertyProlineAzepane-3-carboxylic acid HCl
Ring Size 5-membered (pyrrolidine)7-membered (azepane)
Flexibility Highly constrainedMore flexible than proline
IUPAC Name Pyrrolidine-2-carboxylic acidAzepane-3-carboxylic acid
Molecular Formula C₅H₉NO₂C₇H₁₃NO₂
Molecular Weight 115.13 g/mol 143.18 g/mol

The hydrochloride salt of Azepane-3-carboxylic acid is typically used in synthesis, ensuring stability and ease of handling.

The Conformational Impact: Proline's Predictability vs. Azepane's Versatility

The incorporation of these cyclic amino acids into a peptide chain serves as a powerful strategy to induce specific secondary structures. While proline is a well-established "turn-inducer," Azepane-3-carboxylic acid offers a broader and more tunable conformational landscape.

Proline: The Archetypal Turn Inducer

Proline's rigid five-membered ring restricts the N-Cα bond's rotational freedom (the phi angle), predisposing the peptide backbone to adopt turn and loop structures.[1][2] Specifically, proline is a key component in the formation of β-turns, which are crucial for protein folding and molecular recognition processes.[2] The characteristic signature of proline-rich sequences, such as the polyproline II (PPII) helix, is readily identifiable through Circular Dichroism (CD) spectroscopy, which typically shows a strong negative band around 204 nm and a weak positive band around 228 nm.[3][4]

Experimental Insight: Circular Dichroism of Proline-Containing Peptides

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. For a typical poly-L-proline type II (PPII) helix, the CD spectrum exhibits a characteristic strong negative ellipticity around 204-206 nm and a weaker positive band near 228 nm.[3] The intensity of these signals can be correlated with the degree of ordered structure.

Azepane-3-carboxylic Acid: A Scaffold for Turns and Helices

The larger, more flexible seven-membered ring of Azepane-3-carboxylic acid provides a different set of conformational constraints. Research has demonstrated that azepane-containing amino acids are effective inducers of both β-turns and helical structures.[5][6] The specific conformation adopted is influenced by the stereochemistry of the azepane ring and its position within the peptide sequence.

Studies incorporating azepane-derived quaternary amino acids into tetrapeptides have shown, through NMR spectroscopy and X-ray crystallography, that these residues are potent inducers of β-turns, particularly when placed at the i+1 position of the turn.[2] Furthermore, the incorporation of cis-5-aminoazepane-4-carboxylic acid has been shown to promote the formation of 11/9 and 12/10-helical structures in α/β- and β-peptides, respectively.[5][6] This versatility makes Azepane-3-carboxylic acid a valuable tool for fine-tuning peptide secondary structure.

Experimental Insight: NMR and X-ray Crystallography of Azepane-Containing Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the solution-state conformation of peptides. Key parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations can be used to define the backbone and side-chain torsion angles, revealing the presence of specific secondary structures like turns and helices.

X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state. Crystal structures of peptides containing azepane derivatives have unequivocally confirmed their ability to induce well-defined turn and helical motifs.[5][6]

Experimental Protocols: Synthesizing Peptides with Proline and Azepane-3-carboxylic Acid

The incorporation of both proline and Azepane-3-carboxylic acid into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[7][8][9][10][11][12][13][14][15]

General Fmoc-SPPS Workflow

The following is a generalized protocol for manual Fmoc-SPPS. Automated synthesizers follow a similar series of steps.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Removal Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal 1. Wash1 Washing (DMF) Fmoc_Removal->Wash1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling 3. Wash2 Washing (DMF) Coupling->Wash2 4. Repeat Repeat Cycle Wash2->Repeat 5. Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Removal n cycles Repeat->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol for Amino Acid Coupling

Materials:

  • Fmoc-protected amino acid (Proline or Azepane-3-carboxylic acid derivative)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Fmoc-deprotected peptide-resin

  • Reaction vessel

Procedure:

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and mix for 1-2 minutes. The solution will typically change color, indicating activation.

  • Coupling to Resin:

    • Drain the solvent from the Fmoc-deprotected peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be performed.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines like proline and azepane derivatives) to ensure the coupling reaction has gone to completion.

Synthesis of Fmoc-Azepane-3-carboxylic acid-OH

While Fmoc-Pro-OH is commercially available, the Fmoc-protected derivative of Azepane-3-carboxylic acid may need to be synthesized. A general procedure involves the reaction of Azepane-3-carboxylic acid HCl with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) under basic conditions.

Fmoc_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Azepane Azepane-3-carboxylic acid HCl Stir Stirring at RT Azepane->Stir FmocOSu Fmoc-OSu FmocOSu->Stir Base Base (e.g., NaHCO₃) Base->Stir Solvent Solvent (e.g., Dioxane/Water) Solvent->Stir FmocAzepane Fmoc-Azepane-3-carboxylic acid-OH Stir->FmocAzepane Byproducts Byproducts Stir->Byproducts

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of Azepane-3-carboxylic acid HCl via HPLC

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is a critical determinant of safety and efficacy. For chiral molecules like Azepane-3-carboxylic acid HCl, a key building block in novel therapeutics, ensuring enantiomeric purity is paramount. The presence of an unwanted enantiomer, even in trace amounts, can lead to reduced therapeutic effect, altered pharmacokinetics, or significant off-target toxicity.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Azepane-3-carboxylic acid HCl. Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind methodological choices and presents a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Our objective is to equip you with the expertise to select, develop, and validate a robust, reliable, and regulatory-compliant HPLC method for this critical quality attribute.

The Challenge: Selecting the Right Chiral Environment

The separation of enantiomers is only possible in a chiral environment where the transient, diastereomeric complexes formed between the analyte and the chiral selector have different energies.[4] The choice of the Chiral Stationary Phase (CSP) is therefore the most critical decision in method development. For a cyclic amino acid like Azepane-3-carboxylic acid, several classes of CSPs are viable.

Comparative Analysis of Suitable Chiral Stationary Phases

CSP ClassPrinciple of SeparationAdvantages for Azepane-3-carboxylic acid HClPotential Challenges
Polysaccharide-based (e.g., Amylose/Cellulose derivatives) Relies on hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[5][6][7]High success rate for a broad range of compounds, including amino acids.[8] Immobilized versions offer excellent solvent versatility.[5][6]Mechanism is complex and less predictable. Coated phases have solvent limitations.
Macrocyclic Glycopeptide (e.g., Teicoplanin-based) Utilizes multiple interaction points including ionic, hydrogen bonding, and inclusion complexation within the macrocyclic structure.[9]Highly effective for amphoteric molecules like amino acids.[10] Can often separate underivatized amino acids.[10]May require specific mobile phase pH control for optimal interaction.
Crown Ether-based Based on the inclusion of the protonated primary amine of the amino acid into the chiral crown ether cavity.[4][11]Highly specific and effective for primary amino acids.[11][12]Requires acidic mobile phases (e.g., perchloric acid) which can be harsh on some HPLC systems.

For Azepane-3-carboxylic acid HCl, polysaccharide-based CSPs , specifically an immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) phase, represent the most versatile and robust starting point. Their broad applicability and the enhanced solvent flexibility of immobilized phases make them ideal for systematic method development.[5][6]

Diagram: The Principle of Chiral Recognition on a Polysaccharide CSP

G cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Enantiomers Enantiomers in Mobile Phase CSP Helical Groove H-Bonding Sites π-π Interaction Zones Steric Pockets R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger, 3-Point Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Chiral recognition relies on differential interaction energies between enantiomers and the CSP.

A Validated HPLC Method for Enantiomeric Purity

The following method was developed and subsequently validated according to ICH Q2(R1) guidelines.[1][13] The objective is to accurately quantify the undesired enantiomer in the presence of the main enantiomeric API.

Recommended HPLC Method Parameters

ParameterConditionRationale
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA), 5 µm, 250 x 4.6 mmProven success with amino acid derivatives and broad solvent compatibility.[8][14]
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Normal phase mode often provides superior selectivity for chiral separations. TFA is added to protonate the carboxylic acid and amine, ensuring consistent interaction and improving peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 25°CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 210 nmAzepane-3-carboxylic acid lacks a strong chromophore; detection at lower wavelengths is necessary to capture the carboxyl group's absorbance.
Injection Volume 10 µL
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][13] For an enantiomeric purity method, the "purpose" is to selectively and accurately quantify the undesired enantiomer at very low levels.

Diagram: The HPLC Method Validation Workflow

G Dev Method Development & Optimization Spec Specificity (Peak Purity, Resolution) Dev->Spec LOD_LOQ LOD & LOQ (S/N or Calibration) Spec->LOD_LOQ Lin Linearity & Range (LOQ to 150% of Spec) LOD_LOQ->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec Rob Robustness (OFAT Variation) Prec->Rob Val Validated Method Rob->Val

Caption: A logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, it means demonstrating that the peak for the undesired enantiomer is free from interference from the main enantiomer, placebo components (if in a drug product), or degradation products.

Experimental Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks.

  • Inject a solution of the main enantiomer (API) to establish its retention time.

  • Inject a solution of the undesired enantiomer to establish its retention time.

  • Inject a solution containing both enantiomers (e.g., a 50:50 racemic mixture or API spiked with the undesired enantiomer) to measure the resolution between the two peaks.

Acceptance Criteria:

  • The blank should show no peaks at the retention times of the enantiomers.

  • The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1][16][17]

Experimental Protocol (Based on the Calibration Curve):

  • Prepare a series of at least 6 low-concentration solutions of the undesired enantiomer, typically ranging from the expected LOQ down to the expected LOD.

  • Inject each solution multiple times and construct a calibration curve of peak area vs. concentration.

  • Calculate LOD and LOQ using the following formulas, as recommended by ICH[16][18]:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line (or residual standard deviation) and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be experimentally confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.[16] The signal-to-noise ratio at the LOQ should be approximately 10:1.[19][20]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[18]

Experimental Protocol:

  • Prepare a series of at least 5 solutions of the undesired enantiomer by spiking it into the main enantiomer. The range should cover from the LOQ to 150% of the specification limit for the impurity (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.[21]

  • The y-intercept should not be significantly different from zero.

Quantitative Data Summary: Linearity

Concentration (% of Test Conc.)Mean Peak Area (n=3)
LOQ (e.g., 0.025%)5,210
50% (0.05%)10,350
100% (0.10%)20,800
120% (0.12%)24,900
150% (0.15%)31,150
Correlation Coefficient (R²) 0.9998
Accuracy (as Recovery)

Accuracy demonstrates the closeness of the test results to the true value. It is determined by spiking a known amount of the undesired enantiomer into the sample.[18][21]

Experimental Protocol:

  • Prepare samples of the main enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery at each level.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each level.[15][21]

Quantitative Data Summary: Accuracy/Recovery

Spike LevelTheoretical Conc. (%)Measured Conc. (%)Recovery (%)
50%0.0500.04998.0
100%0.1000.101101.0
150%0.1500.152101.3
Mean Recovery 100.1
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[21][22]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Prepare 6 identical samples by spiking the undesired enantiomer at 100% of the specification limit into the main enantiomer. Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis of 6 identical samples on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the set of 6 measurements should be ≤ 5.0%.

Quantitative Data Summary: Precision

Precision Level%RSD (n=6)
Repeatability (Day 1, Analyst 1)1.8%
Intermediate Precision (Day 2, Analyst 2)2.5%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical parameters one at a time (One Factor At a Time - OFAT), such as:

    • Mobile Phase Composition (e.g., ±2% organic solvent)

    • Column Temperature (e.g., ±2°C)

    • Flow Rate (e.g., ±0.1 mL/min)

  • Analyze a system suitability solution (containing both enantiomers) and a spiked sample under each condition.

Acceptance Criteria:

  • The system suitability criteria (Resolution > 2.0) must be met under all varied conditions.

  • The measured amount of the impurity in the spiked sample should not significantly change compared to the nominal conditions.

Conclusion and Recommendations

The presented HPLC method, utilizing an immobilized polysaccharide-based chiral stationary phase, provides excellent selectivity and resolution for the enantiomers of Azepane-3-carboxylic acid HCl. The comprehensive validation protocol, designed and executed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose: the quantification of the undesired enantiomer as a trace impurity.

For any laboratory tasked with the quality control of Azepane-3-carboxylic acid HCl or similar chiral building blocks, this guide serves as a robust framework. Adherence to these principles of systematic method development and rigorous validation will ensure data integrity and full compliance with global regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Center for Biotechnology Information. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information. Available from: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available from: [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. Available from: [Link]

  • The Limit of Detection. LCGC International. Available from: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. Available from: [Link]

  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. Available from: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Available from: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available from: [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Azepane-3-carboxylic Acid HCl vs. Alternative Cyclic Amino Acids

As drug discovery pipelines increasingly rely on conformationally restricted scaffolds to improve pharmacokinetic properties, cyclic amino acids have become foundational building blocks. Azepane-3-carboxylic acid HCl (a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on conformationally restricted scaffolds to improve pharmacokinetic properties, cyclic amino acids have become foundational building blocks. Azepane-3-carboxylic acid HCl (a 7-membered ring) offers a unique spatial geometry compared to its lower homologues, Nipecotic acid (a 6-membered piperidine ring)[1] and Proline (a 5-membered pyrrolidine ring).

For analytical scientists and metabolomics researchers, distinguishing these homologous scaffolds in complex biological matrices requires high-resolution mass spectrometry (HRMS) and a deep understanding of their collision-induced dissociation (CID) pathways. This guide objectively compares the chromatographic behavior and MS/MS fragmentation patterns of Azepane-3-carboxylic acid against its alternatives, providing a self-validating framework for robust analytical identification.

Mechanistic Fragmentation Principles (The "Why")

To accurately identify Azepane-3-carboxylic acid HCl (CAS 2007916-48-3)[2], one must understand the causality behind its fragmentation. Under Electrospray Ionization in positive mode (ESI+), the highly basic secondary amine within the azepane ring is readily protonated, yielding a stable [M+H]+ precursor ion at m/z 144.1.

When subjected to CID, cyclic amino acids do not fragment randomly; their degradation is governed by charge-directed mechanisms:

  • Primary Pathway (The Base Peak): The protonated nitrogen acts as an electron sink, driving the cleavage of the adjacent carboxyl group. This results in the neutral loss of formic acid (HCOOH, -46 Da) and the formation of a highly stable cyclic iminium ion . For azepane-3-carboxylic acid, this yields the azepanium ion at m/z 98.1.

  • Secondary Pathway: A less energetically demanding, but structurally less diagnostic, loss of water ( H2​O , -18 Da) occurs from the carboxylic acid, yielding an m/z 126.1 intermediate.

  • Ring Cleavage: At higher collision energies (e.g., >25 eV), the 7-membered azepanium ring undergoes internal stress and cleaves, typically losing an ethylene fragment ( C2​H4​ , -28 Da) to yield an m/z 70.1 product ion[3].

MS_Pathway M [M+H]+ m/z 144.1 (Protonated Azepane) H2O_loss [M+H - H2O]+ m/z 126.1 M->H2O_loss -H2O (-18 Da) HCOOH_loss [M+H - HCOOH]+ m/z 98.1 (Azepanium Ion) M->HCOOH_loss -HCOOH (-46 Da) Ring_cleavage Ring Cleavage m/z 70.1 HCOOH_loss->Ring_cleavage -C2H4 (-28 Da)

Caption: Proposed CID fragmentation pathway for protonated Azepane-3-carboxylic acid.

Comparative MS/MS Performance Profiles

When comparing Azepane-3-carboxylic acid to alternatives like Nipecotic acid (a known GABA uptake inhibitor[4]) and Proline, the defining differentiator is the exact mass of the precursor ion and the resulting ring-specific iminium base peak. The table below summarizes the quantitative HRMS data required to distinguish these scaffolds.

Table 1: HRMS and CID Fragmentation Comparison of Cyclic Amino Acids
Scaffold / AlternativeRing SizeFormula (Free Base)Monoisotopic [M+H]+ Base Peak (Iminium Ion)Secondary Fragments
Azepane-3-carboxylic acid 7 C7​H13​NO2​ 144.102498.10 (Azepanium)126.10, 70.06
Nipecotic acid [5]6 C6​H11​NO2​ 130.086884.08 (Piperidinium)112.08, 56.05
Proline 5 C5​H9​NO2​ 116.071170.06 (Pyrrolidinium)98.06, 43.05

Analytical Insight: While the loss of 46 Da (-HCOOH) is universal across all three molecules, the resulting iminium ions (98.1 vs. 84.1 vs. 70.1) definitively identify the ring size. Note that the secondary fragment of Azepane-3-carboxylic acid (m/z 70.1) is isobaric with the base peak of Proline, making precursor isolation critical.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Causality for HILIC selection: Cyclic amino acids are highly polar, low-molecular-weight analytes. Traditional C18 reversed-phase columns fail to retain them, causing them to elute in the void volume where severe matrix suppression occurs. HILIC ensures adequate retention ( k′>2 ) and optimal ESI desolvation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute Azepane-3-carboxylic acid HCl[6] and alternative standards (Nipecotic acid, Proline) in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 10 µg/mL.

  • Causality: The high acetonitrile content matches the initial HILIC mobile phase conditions, preventing peak shape distortion (solvent effects).

Step 2: Chromatographic Separation

  • Column: ZIC-HILIC or equivalent amide-bonded stationary phase (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 90% B for 4 mins.

Step 3: Mass Spectrometry (ESI+ / MRM Mode)

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV. The optimal CE for the -46 Da transition is typically 15-20 eV, while ring cleavage requires 25-30 eV.

Step 4: The Self-Validation Checkpoint (Critical) Before analyzing unknown samples, inject the Proline standard.

  • Validation Logic: If Proline does not elute with a retention factor ( k′ ) > 2, the HILIC column equilibration is incomplete. If the m/z 70.1 base peak is absent, the collision energy is miscalibrated. Do not proceed to Azepane-3-carboxylic acid analysis until the system passes this self-validation check.

Workflow Prep 1. Sample Prep 10 µg/mL in 50% ACN 0.1% Formic Acid LC 2. HILIC Chromatography Gradient: 90% to 50% ACN Prevents Void Elution Prep->LC SST SST LC->SST MS 4. MS/MS Analysis ESI+ Mode CID Ramp: 15-35 eV SST->MS

Caption: Self-validating LC-MS/MS experimental workflow for cyclic amino acid analysis.

Conclusion

Azepane-3-carboxylic acid HCl provides an expanded, 7-membered conformational space compared to Nipecotic acid and Proline. While their biological applications differ—Nipecotic acid being a well-characterized GABA transporter inhibitor[4]—their analytical behaviors share a highly predictable, charge-directed fragmentation logic. By leveraging HILIC chromatography and monitoring the diagnostic -46 Da neutral loss to the respective cyclic iminium ions, researchers can confidently identify and quantify these critical scaffolds in any drug development workflow.

References
  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 4498, Nipecotic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation and HR-MS/MS spectrum. Retrieved from[Link]

Sources

Comparative

Structural &amp; Physicochemical Divergence: Causality in Scaffold Selection

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate cyclic amino acid scaffolds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. When optimizing a lead compound, the choi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate cyclic amino acid scaffolds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. When optimizing a lead compound, the choice between a highly strained 4-membered ring and a flexible 7-membered ring is never arbitrary; it is a calculated decision driven by the target’s spatial constraints, the required lipophilicity, and the metabolic landscape.

This guide provides an in-depth, objective comparison between azetidine-3-carboxylic acid and azepane-3-carboxylic acid HCl , detailing their distinct roles as bioisosteres in modern drug design, supported by experimental methodologies and structural rationale.

The fundamental difference between these two non-standard amino acids lies in their ring size, which directly dictates their conformational rigidity, basicity (pKa), and lipophilicity.

Azetidine-3-carboxylic acid (The Rigid Pharmacophore): Azetidines are 4-membered, nitrogen-containing heterocycles characterized by high ring strain and an sp3-rich geometry[1]. In drug design, incorporating an azetidine ring significantly lowers the entropic penalty upon target binding because the conformational space of the ligand is pre-organized[2]. Furthermore, the strained ring geometry increases the s-character of the nitrogen lone pair, subtly lowering its basicity compared to acyclic secondary amines. This often results in improved membrane permeability and exceptional metabolic stability, making it an ideal bioisostere for β -alanine or pyrrolidine.

Azepane-3-carboxylic acid HCl (The Spatial Probe): Azepanes are 7-membered rings that offer a larger spatial footprint. While more constrained than an acyclic chain, the azepane ring exhibits considerable flexibility via pseudorotation. This scaffold is strategically deployed when a binding pocket requires a larger hydrophobic volume to achieve optimal van der Waals contacts. The increased hydrocarbon bulk inherently raises the lipophilicity (LogD) of the molecule. Because the free base of azepane-3-carboxylic acid can be hygroscopic and unstable, it is predominantly synthesized and handled as a hydrochloride (HCl) salt to ensure stoichiometric precision during parallel synthesis.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles
FeatureAzetidine-3-carboxylic acidAzepane-3-carboxylic acid HCl
Ring Size 4-membered7-membered
Conformational Rigidity High (sp3-rich, high ring strain)Moderate (pseudorotation)
Lipophilicity Impact Low (polar, reduces LogD)High (hydrocarbon bulk increases LogD)
Metabolic Stability Excellent (resists CYP450 oxidation)Moderate (susceptible to ring hydroxylation)
Entropic Penalty Minimal upon target bindingModerate
Handling/Storage Stable as free zwitterion or Boc-protectedHygroscopic; handled as HCl salt

Strategic Applications in Drug Design

The divergent properties of these two scaffolds lead to distinct applications in therapeutic development.

BioisostereLogic Lead Suboptimal Lead (Poor PK or Affinity) Azetidine Azetidine-3-carboxylic acid (4-Membered Ring) Lead->Azetidine Strain-Release Azepane Azepane-3-carboxylic acid (7-Membered Ring) Lead->Azepane Ring Expansion Rigid High Rigidity & Lower Entropic Penalty Azetidine->Rigid Flex Spatial Flexibility & Increased Lipophilicity Azepane->Flex Opt1 Improved Metabolic Stability (e.g., STAT3 Inhibitors) Rigid->Opt1 Opt2 Enhanced Receptor Fit (e.g., DPP1 Inhibitors) Flex->Opt2

Logical workflow for bioisosteric replacement using azetidine and azepane scaffolds.

Case Study 1: Azetidines in Oncology and Inflammation Azetidine-3-carboxylic acid derivatives have been successfully used to optimize STAT3 inhibitors. By replacing flexible proline-based leads with (R)-azetidine-2-carboxamide or azetidine-3-carboxylic acid analogs, researchers achieved sub-micromolar inhibitory potencies while simultaneously addressing cell membrane permeability issues[3],[4]. Additionally, the FDA-approved landscape features azetidines in drugs like baricitinib and cobimetinib to enhance metabolic stability[1], and in EP2 receptor antagonists like PF-04418948, where the azetidine core provides an essential all-carbon quaternary center that locks the active conformation[2].

Case Study 2: Azepanes in Protease Inhibition and CNS Targets Azepane derivatives are frequently utilized when targeting central nervous system (CNS) receptors for analgesia, where the 7-membered ring effectively mimics the spatial vectors of endogenous ligands[5]. In the development of Dipeptidyl Peptidase 1 (DPP1) inhibitors, researchers explored 6- and 7-membered cyclic β -amino acids. The incorporation of azepane and oxazepane amidoacetonitriles (leading to clinical candidates like AZD7986) provided the necessary spatial bulk to fill the S1 pocket of the protease, an interaction that smaller rings like azetidine could not satisfy[6].

Self-Validating Experimental Protocols

To objectively compare the performance of azetidine vs. azepane analogs, we employ a self-validating experimental matrix. The causality here is critical: we must prove that the structural change (ring size) directly causes the observed PK/PD shift.

ExperimentalWorkflow Start Synthesize Target Analogs (Azetidine vs Azepane) LogD Potentiometric Titration (Determine pKa & LogD) Start->LogD Microsomes HLM Stability Assay (Measure Intrinsic Clearance) Start->Microsomes Permeability PAMPA / Caco-2 (Assess Membrane Permeability) Start->Permeability Decision Lead Optimization Decision LogD->Decision Microsomes->Decision Permeability->Decision

Self-validating experimental workflow for evaluating synthetic bioisosteres.

Protocol 1: Potentiometric Determination of pKa and LogD

Causality: Ring size alters the s-character of the nitrogen lone pair. Azetidine nitrogen is less basic than a typical secondary amine, directly impacting the physiological charge state and membrane permeability. Self-Validation: The protocol incorporates a known reference standard (Labetalol) to validate electrode response and system calibration before measuring unknowns.

Step-by-Step Methodology:

  • System Calibration: Calibrate the automated potentiometric titrator (e.g., SiriusT3) using standardized 0.15 M KCl (to maintain constant ionic strength) and titrate a Labetalol standard to confirm accuracy within ±0.05 pKa units.

  • Sample Preparation: Dissolve 1-2 mg of the synthesized azetidine or azepane analog in 1.5 mL of 0.15 M KCl. (Note: For the azepane-3-carboxylic acid HCl salt, account for the counterion in the initial pH reading).

  • Aqueous Titration (pKa): Titrate the sample from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere. Record the inflection points to calculate the macroscopic pKa values.

  • Dual-Phase Titration (LogD): Introduce varying ratios of octanol to the aqueous sample. Re-titrate the biphasic mixture. The shift in the apparent pKa in the presence of octanol is used to mathematically derive LogP and LogD 7.4​ .

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: Rigid, strained rings like azetidine often block CYP450-mediated metabolism by lacking the conformational flexibility required to fit into the catalytic site for α -oxidation. Azepanes, being larger and more flexible, may require additional blocking groups to prevent clearance. Self-Validation: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) acts as an internal validation control to ensure the metabolic competency of the HLM batch.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 mM stock of the test compounds (azetidine/azepane analogs), Verapamil, and Warfarin in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix 10 µL of the test compound with 80 µL of HLM suspension (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Quenching & Time-Course: At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/protein concentration .

Conclusion

In drug design, the selection between azetidine-3-carboxylic acid and azepane-3-carboxylic acid HCl is dictated by the specific liabilities of the lead compound. If the goal is to reduce entropic penalty, lower LogD, and block CYP-mediated metabolism , the rigid 4-membered azetidine is the superior choice. Conversely, if the target pocket demands a larger spatial volume and increased lipophilicity to maximize hydrophobic interactions, the 7-membered azepane scaffold provides the necessary geometric vectors.

References

  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) | Journal of Medicinal Chemistry - ACS Publications.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization | Journal of the American Chemical Society.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC.
  • US6635661B2 - Heterocyclic analgesic compounds and methods of use thereof - Google Patents.

Sources

Validation

thermal stability comparison of azepane amino acid hydrochloride salts

Thermal Stability Comparison of Azepane Amino Acid Hydrochloride Salts: A Technical Guide for Preclinical Formulation Introduction Azepane amino acids—seven-membered nitrogen-containing heterocycles—are highly valued in...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Comparison of Azepane Amino Acid Hydrochloride Salts: A Technical Guide for Preclinical Formulation

Introduction

Azepane amino acids—seven-membered nitrogen-containing heterocycles—are highly valued in modern drug discovery for their ability to induce β-turns and provide rigid conformational constraints in peptidomimetics[1]. When formulating these compounds, they are frequently isolated as hydrochloride (HCl) salts to enhance aqueous solubility, handling, and shelf-life[2]. However, the thermal stability of these salts varies drastically depending on the structural isomer (i.e., the relative position of the carboxylic acid to the basic nitrogen).

This guide provides an objective, data-driven comparison of the thermal stability of three key isomers: Azepane-2-carboxylic acid HCl ( α -amino acid), Azepane-3-carboxylic acid HCl ( β -amino acid), and Azepane-4-carboxylic acid HCl ( γ -amino acid).

Section 1: Mechanistic Grounding & The Causality of Thermal Degradation

As an Application Scientist evaluating solid-state stability, it is imperative to understand why these isomers behave differently under thermal stress. The thermal degradation of cyclic amino acid hydrochlorides typically occurs in two overlapping phases: the endothermic dissociation of HCl gas, followed immediately by decarboxylation (loss of CO₂)[3].

The primary driver of this stability variance is the inductive effect . The protonated secondary amine ( −NH2+​− ) in the azepane ring is a strongly electron-withdrawing group.

  • α -Isomer (Azepane-2-COOH·HCl) : The protonated amine is directly adjacent to the carboxyl carbon. This proximity strongly polarizes the C–C bond, significantly lowering the activation energy required for decarboxylation. Consequently, this isomer exhibits the lowest thermal stability.

  • β

    • and γ -Isomers (Azepane-3 and Azepane-4) : As the distance between the protonated amine and the carboxylic acid increases, the inductive effect diminishes exponentially through the sigma-bond framework. The C–C bond of the carboxylate becomes less polarized, requiring substantially more thermal energy to induce degradation.

Section 2: Experimental Workflow: A Self-Validating Thermal Analysis System

To accurately capture these degradation events, we employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach. To ensure trustworthiness, this protocol is designed as a self-validating system by incorporating a known reference standard, L-Pipecolic acid hydrochloride (a 6-membered α -amino acid analog known to decompose near 264–280°C)[4][5].

Step-by-Step Methodology:

  • Sample Preparation & Crucible Selection : Accurately weigh 3.0–5.0 mg of the azepane amino acid HCl salt into an aluminum hermetic pan.

    • Causality: You must pierce the pan lid with a 50 µm pinhole. This specific modification allows evolved HCl and CO₂ gases to escape without rupturing the pan, while maintaining sufficient internal vapor pressure to cleanly resolve the endothermic dissociation event from the thermal baseline.

  • Instrument Calibration : Calibrate the DSC using an Indium standard ( Tm​=156.6∘C ) and the TGA using calcium oxalate monohydrate to verify mass-loss accuracy across multiple temperature steps.

  • Reference Validation : Run the L-Pipecolic acid HCl standard. If its onset of decomposition deviates by more than ±2∘C from its established baseline, halt the analysis and recalibrate. This ensures instrument drift does not skew the isomeric comparison.

  • Thermal Program : Equilibrate the furnace at 25°C. Ramp the temperature at a strict rate of 10°C/min up to 350°C under a continuous dry Nitrogen (N₂) purge at 50 mL/min.

    • Causality: The inert N₂ purge prevents oxidative degradation, ensuring that the recorded mass loss is purely a result of intrinsic thermal dissociation rather than combustion.

Section 3: Visualizing the Analytical Architecture

Workflow Start Sample Preparation (Azepane AA HCl Salts) TGA TGA Analysis (N2 purge, 10°C/min) Start->TGA DSC DSC Analysis (Hermetic pan, 10°C/min) Start->DSC Ref Reference Standard (L-Pipecolic Acid HCl) Ref->TGA Ref->DSC Data Data Synthesis: Mass Loss & Endotherms TGA->Data DSC->Data

Fig 1. Self-validating thermal analysis workflow for amino acid hydrochlorides.

Pathway Salt Azepane AA HCl (Intact Salt) Heat Thermal Energy (>200°C) Salt->Heat FreeBase Free Base Formation (-HCl gas) Heat->FreeBase Decarb Decarboxylation (-CO2 gas) FreeBase->Decarb Residue Azepane Amine Residue Decarb->Residue

Fig 2. Sequential thermal degradation pathway of azepane amino acid hydrochlorides.

Section 4: Quantitative Data & Isomeric Comparison

The table below synthesizes the quantitative thermal data for the three azepane isomers. The theoretical mass of an azepane-carboxylic acid hydrochloride ( C7​H13​NO2​⋅HCl ) is 179.64 g/mol . Theoretical mass losses are 20.3% for HCl and 24.5% for CO₂.

Compound IsomerPosition of CarboxylDSC Tonset​ (°C)DSC Tpeak​ (°C)TGA Mass Loss: Step 1 (HCl)TGA Mass Loss: Step 2 (CO₂)Thermal Stability Ranking
Azepane-2-COOH·HCl α -position245.2248.5~20.1%~24.4%Low
Azepane-3-COOH·HCl β -position262.1265.4~20.2%~24.6%Moderate
Azepane-4-COOH·HCl γ -position274.8278.0~20.4%~24.3%High

Data Interpretation: The DSC Tonset​ clearly demonstrates the impact of the inductive effect. Moving the carboxylic acid from the α -position to the γ -position increases the thermal degradation threshold by nearly 30°C. The TGA mass loss steps confirm that degradation proceeds via stoichiometric loss of HCl followed by decarboxylation, aligning perfectly with the theoretical mass percentages.

Conclusion for Formulation Scientists

When selecting an azepane amino acid for peptidomimetic drug design, the α -isomer offers excellent conformational restriction but poses a higher risk of thermal degradation during high-temperature processing (e.g., hot-melt extrusion or aggressive drying). If the pharmacophore allows, substituting with a β

  • or γ -isomer will significantly widen the thermal processing window without sacrificing the seven-membered ring's structural benefits.

References

  • β-Turn Induction by a Diastereopure Azepane-Derived Qu
  • Mechanism Study on Nitrogen Migration and Catalytic Denitrification during the Pyrolysis of Lysine and Tryptophan.
  • Structure-based optimization of novel azepane deriv
  • Pipecolic acid. Microchem.
  • Safety Data Sheet - L-Pipecolic acid hydrochloride. Combi-Blocks.

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Comparative

A Senior Application Scientist's Guide to the Quantification of Azepane-3-carboxylic Acid HCl in Biological Matrices: A Comparative Analysis of Advanced Analytical Techniques

For researchers and drug development professionals, the accurate quantification of small polar molecules like Azepane-3-carboxylic acid HCl in complex biological matrices is a critical yet challenging endeavor. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of small polar molecules like Azepane-3-carboxylic acid HCl in complex biological matrices is a critical yet challenging endeavor. This guide provides an in-depth comparison of robust analytical methodologies, focusing on the gold standard of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) while also exploring viable alternatives. The experimental choices and protocols herein are presented with a focus on scientific integrity, ensuring that each method is a self-validating system grounded in established principles.

The Analytical Challenge: Azepane-3-carboxylic Acid

Azepane-3-carboxylic acid, a cyclic non-proteinogenic amino acid, presents a unique set of analytical hurdles. Its high polarity makes it poorly retained on conventional reversed-phase liquid chromatography (RPLC) columns, a workhorse in many bioanalytical laboratories. Furthermore, its presence in complex biological matrices such as plasma, urine, or tissue homogenates necessitates highly selective and sensitive detection methods to distinguish it from endogenous interferences. This guide will navigate these challenges, offering practical solutions and comparative data to inform your method development strategy.

The Gold Standard: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

For the quantification of highly polar analytes like Azepane-3-carboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is the method of choice.[1][2][3][4] Unlike RPLC, HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, promoting the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[1][4] This approach not only provides excellent retention for polar molecules but also offers the advantage of using mobile phases that are highly compatible with electrospray ionization (ESI), leading to enhanced MS sensitivity.[1]

Causality Behind Experimental Choices in HILIC-LC-MS/MS
  • Chromatography: A HILIC column (e.g., with an amide or zwitterionic stationary phase) is selected to ensure adequate retention of the polar Azepane-3-carboxylic acid, preventing its elution in the solvent front.

  • Mobile Phase: A high percentage of acetonitrile in the initial mobile phase ensures the retention of the analyte. A gradient elution with an increasing concentration of an aqueous buffer (e.g., ammonium formate) facilitates the controlled elution of the analyte, providing good peak shape and resolution.

  • Sample Preparation: Protein precipitation (PPT) is often the simplest and fastest method for sample cleanup in biological matrices.[5] It effectively removes the bulk of proteins that can interfere with the analysis and clog the LC system.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[6] The selection of a specific precursor ion (the protonated molecule [M+H]⁺) and its fragmentation into a unique product ion allows for quantification with minimal interference from the complex biological matrix.

Experimental Workflow for HILIC-LC-MS/MS

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Biological Matrix (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into HILIC-LC System E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) H->I J Data Acquisition (MRM Mode) I->J K Peak Integration J->K L Calibration Curve Generation K->L M Quantification of Azepane-3-carboxylic acid L->M

Caption: HILIC-LC-MS/MS workflow for Azepane-3-carboxylic acid quantification.

Detailed Protocol for HILIC-LC-MS/MS Quantification
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Azepane-3-carboxylic acid HCl in a suitable solvent (e.g., 50:50 methanol:water).

    • Serially dilute the stock solution to prepare calibration standards and QC samples in the same biological matrix as the study samples.

    • Prepare a stock solution of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., Azepane-3-carboxylic acid-d4).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical):

      • Azepane-3-carboxylic acid: Q1: 144.1 m/z -> Q3: 98.1 m/z

      • IS (Azepane-3-carboxylic acid-d4): Q1: 148.1 m/z -> Q3: 102.1 m/z

  • Method Validation:

    • The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[7][8] This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.

Alternative Methodologies: A Comparative Overview

While HILIC-LC-MS/MS is the recommended approach, other techniques can be employed, each with its own set of advantages and limitations.

LC-MS/MS with Derivatization and Reversed-Phase Chromatography

To overcome the poor retention of Azepane-3-carboxylic acid on RPLC columns, pre-column derivatization can be employed.[9][10][11] This involves a chemical reaction to modify the analyte, making it more hydrophobic and thus more amenable to RPLC.

  • Principle: A derivatizing agent reacts with the carboxylic acid and/or amine group of Azepane-3-carboxylic acid, adding a non-polar moiety to the molecule. This increases its retention on a C18 column.

  • Common Derivatizing Agents: 3-Nitrophenylhydrazine (3-NPH) and aniline are commonly used for carboxylic acids.[9][11]

  • Advantages:

    • Allows the use of widely available RPLC columns and methods.

    • Can improve ionization efficiency and sensitivity.

  • Disadvantages:

    • Adds extra steps to sample preparation, increasing time and potential for error.

    • Derivatization reactions may not be complete or may produce by-products.

    • The derivatizing agent can cause ion suppression.

Experimental Workflow for Derivatization LC-MS/MS

cluster_sample_prep Sample Preparation & Derivatization cluster_lc_ms LC-MS/MS Analysis A Biological Matrix B Protein Precipitation A->B C Collect Supernatant B->C D Add Derivatizing Agent (e.g., 3-NPH) C->D E Incubate D->E F Quench Reaction E->F G Inject into RPLC System F->G H Chromatographic Separation G->H I ESI H->I J MS/MS (MRM) I->J

Caption: Derivatization RPLC-LC-MS/MS workflow.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[12][13][14][15] It is well-suited for the analysis of charged and polar compounds like amino acids.

  • Principle: An electric field is applied across a narrow capillary filled with a buffer. Ions migrate at different velocities depending on their electrophoretic mobility.

  • Detection: CE can be coupled with UV detection (often requiring derivatization for sensitivity) or mass spectrometry (CE-MS) for more specific and sensitive analysis.[15]

  • Advantages:

    • High separation efficiency and resolution.

    • Low sample and reagent consumption.

    • Can often analyze underivatized amino acids directly.[13]

  • Disadvantages:

    • Lower sensitivity compared to LC-MS/MS, especially with UV detection.

    • Reproducibility can be a challenge due to factors affecting electroosmotic flow.

    • Not as commonly available in all laboratories as HPLC systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.

  • Principle: The derivatized analyte is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.

  • Derivatization: Typically involves esterification of the carboxyl group and acylation of the amino group.

  • Advantages:

    • Excellent chromatographic resolution.

    • Well-established and robust technique.

  • Disadvantages:

    • Requires extensive sample preparation, including derivatization.

    • Not suitable for thermally labile compounds.

    • Less common for routine bioanalysis of non-volatile drugs compared to LC-MS.

Performance Comparison of Analytical Methods

The following table provides a semi-quantitative comparison of the different methodologies for the analysis of Azepane-3-carboxylic acid in biological matrices.

ParameterHILIC-LC-MS/MSDerivatization RPLC-LC-MS/MSCapillary Electrophoresis (CE-MS)GC-MS (with Derivatization)
Sensitivity (LLOQ) Excellent (sub-ng/mL)Excellent (sub-ng/mL)Good (low ng/mL)Good (ng/mL)
Specificity ExcellentExcellentGoodExcellent
Throughput HighMediumMediumLow
Sample Prep Complexity LowHighLow to MediumHigh
Robustness HighMediumMediumHigh
Cost per Sample MediumMedium-HighLow-MediumMedium
Need for Derivatization NoYesOptionalYes

Conclusion and Recommendation

For the robust, sensitive, and high-throughput quantification of Azepane-3-carboxylic acid HCl in biological matrices, HILIC-LC-MS/MS is the superior and recommended methodology. Its ability to directly analyze this polar compound without the need for derivatization simplifies the workflow, reduces potential sources of error, and enhances throughput. The inherent selectivity and sensitivity of tandem mass spectrometry ensure reliable data that meets the stringent requirements of regulatory bodies.

While alternative methods such as derivatization with RPLC-LC-MS/MS, CE-MS, and GC-MS are viable, they present trade-offs in terms of sample preparation complexity, throughput, and robustness. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the expertise of the laboratory. However, for drug development and clinical research applications where accuracy, reliability, and efficiency are paramount, the investment in developing a validated HILIC-LC-MS/MS method is well-justified.

References

  • Capillary electrophoresis determination of non-protein amino acids as quality markers in foods - PubMed. (2016, January 8). PubMed. [Link]

  • Cuykx, M., Jiang, W., & Covaci, A. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. LCGC. [Link]

  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159. [Link]

  • Tsai, T. C., & Chen, D. Y. (2000). Capillary electrophoresis of nonprotein and protein amino acids without derivatization. Electrophoresis, 21(5), 930-934. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). MDPI. [Link]

  • Kapoore, R. V., & Vaidyanathan, S. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics Tools for Natural Product Discovery (pp. 69-90). Royal Society of Chemistry. [Link]

  • HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective | Request PDF. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

  • Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. (2000, June 15). Journal of Experimental Botany. [Link]

  • Li, Y., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 154, 314-322. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025, April 15). PubMed. [Link]

  • Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. (n.d.). Shimadzu. [Link]

  • Sonawane, L. V., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical Analytica Acta, 5(3). [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PMC. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC. [Link]

  • Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap. (n.d.). ACS Publications. [Link]

  • azepane-3-carboxylic acid | 77974-81-3. (n.d.). MilliporeSigma. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024, May 28). MDPI. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices | Request PDF. (2024, January 30). ResearchGate. [Link]

  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (n.d.). ChemRxiv. [Link]

  • Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. (n.d.). Journal of Applied Bioanalysis. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022, January 11). MDPI. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). ResearchGate. [Link]

  • Analysis of extractable and leachable compounds in a generic liquid drug formulation using GC/MSD systems. (n.d.). Agilent. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Azepane-3-carboxylic acid HCl

This document provides a detailed, safety-first protocol for the proper disposal of Azepane-3-carboxylic acid hydrochloride (CAS No. 2007916-48-3).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of Azepane-3-carboxylic acid hydrochloride (CAS No. 2007916-48-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their safe and environmentally conscious disposal. This guide is designed to provide clear, actionable steps that protect laboratory personnel and ensure compliance with regulatory standards.

Understanding the Compound: Hazard Profile

Azepane-3-carboxylic acid HCl is a heterocyclic organic compound. Before any handling or disposal, it is critical to understand its inherent hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.

Table 1: GHS Hazard Classification for Azepane-3-carboxylic acid HCl

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity, Oral 4 H302: Harmful if swallowed Warning[1][2][3]
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning[1][2][4]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation Warning[1][2][4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning[1][2][4] |

These classifications mandate careful handling at all times, utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5] All operations should be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[3]

The Core Principle: Segregation of Halogenated Organic Waste

The single most important factor in the disposal of Azepane-3-carboxylic acid HCl is its chemical structure: it is both an organic acid and a chlorinated (halogenated) compound . This dual nature dictates its disposal pathway.

Standard organic solvents are often recycled for fuel blending, but the presence of halogens interferes with this process and can produce highly toxic and corrosive byproducts like hydrogen chloride gas during incineration if not performed in a specialized facility.[6] Therefore, halogenated and non-halogenated waste streams must always be kept separate.[5][7]

The following decision-making framework must be applied for proper waste segregation.

start Waste Generated Containing Azepane-3-carboxylic acid HCl is_halogenated Does the compound contain a halogen (F, Cl, Br, I)? start->is_halogenated waste_container Collect in a dedicated, properly labeled 'HALOGENATED ORGANIC WASTE' container. is_halogenated->waste_container Yes (Contains Chlorine) is_acidic Is the waste corrosive (acidic)? final_disposal Arrange for pickup by a licensed hazardous waste disposal service. is_acidic->final_disposal Yes. Ensure container is compatible with acids (e.g., no metal). waste_container->is_acidic

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azepane-3-carboxylic acid HCl
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